R-7050
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMKHOVGVYGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of R-7050
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-7050 is a novel, cell-permeable small molecule that acts as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor 1 (TNFR1). Unlike biologic TNF-α inhibitors that sequester the ligand, this compound targets the intracellular signaling cascade initiated by TNF-α binding to its receptor. By preventing the recruitment of key adaptor proteins, this compound effectively blocks downstream inflammatory and apoptotic signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization as a promising therapeutic candidate for inflammatory diseases and neurological injuries.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. However, dysregulated TNF-α activity is a key driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound, a triazoloquinoxaline derivative, has emerged as a significant investigational compound due to its unique mechanism of inhibiting TNF-α signaling at the receptor level. This guide delves into the core molecular interactions and cellular consequences of this compound activity.
Molecular Mechanism of Action
This compound exerts its inhibitory effects by disrupting the formation of the initial TNFR1 signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain (DD) facilitates the recruitment of the adaptor protein TNF receptor-associated death domain (TRADD). TRADD then serves as a scaffold to recruit other critical signaling molecules, including Receptor-Interacting Protein 1 (RIP1) and TNF receptor-associated factor 2 (TRAF2), initiating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways.
This compound intervenes at this crucial initial step by blocking the association of TRADD and RIP1 with the activated TNFR1.[1] This preventative action effectively halts the assembly of the signaling complex and subsequent downstream events.
Signaling Pathway Diagram
The following diagram illustrates the point of intervention of this compound in the TNF-α signaling pathway.
Figure 1. this compound inhibits TNF-α signaling by blocking TRADD and RIP1 association with TNFR1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound.
| Parameter | Value (µM) | Cell Line | Assay Type | Reference |
| EC50 (TNF-α-induced ICAM-1) | 0.63 | A549 | Cell-based ELISA | Gururaja TL, et al. Chem Biol. 2007. |
| EC50 (IL-1β-induced ICAM-1) | 1.45 | A549 | Cell-based ELISA | Gururaja TL, et al. Chem Biol. 2007. |
| Inhibition of JNK Phosphorylation | ~1-10 | Jurkat | Western Blot | Gururaja TL, et al. Chem Biol. 2007. |
| Inhibition of p38 Phosphorylation | ~1-10 | Jurkat | Western Blot | Gururaja TL, et al. Chem Biol. 2007. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell-Based ICAM-1 Expression ELISA
This assay quantifies the inhibition of TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on the surface of A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Primary antibody: Mouse anti-human ICAM-1
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
TMB substrate
-
Stop solution (2N H2SO4)
-
96-well cell culture plates
Protocol:
-
Seed A549 cells in 96-well plates at a density of 2 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) for 1 hour.
-
Stimulate the cells with 10 ng/mL of human TNF-α for 16-18 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% non-fat dry milk in PBS for 1 hour.
-
Incubate with primary anti-ICAM-1 antibody (1:1000 dilution) for 2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Add stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot Analysis of JNK and p38 Phosphorylation
This protocol details the detection of phosphorylated JNK and p38 MAPK in Jurkat cells to assess the inhibitory effect of this compound on these signaling pathways.
Materials:
-
Jurkat cells
-
RPMI-1640 with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-JNK, Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-p38, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
SDS-PAGE gels
-
PVDF membranes
-
ECL detection reagents
Protocol:
-
Culture Jurkat cells to a density of 1 x 106 cells/mL.
-
Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with 20 ng/mL of human TNF-α for 15 minutes.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, or β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation of TNFR1, TRADD, and RIP1
This protocol is designed to demonstrate that this compound inhibits the interaction between TNFR1, TRADD, and RIP1.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged versions of TNFR1, TRADD, and RIP1 (e.g., FLAG-TNFR1, HA-TRADD, Myc-RIP1)
-
Transfection reagent
-
Recombinant human TNF-α
-
This compound
-
Co-IP lysis buffer
-
Anti-FLAG antibody conjugated to agarose (B213101) beads
-
Primary antibodies: Rabbit anti-HA, Mouse anti-Myc
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-TNFR1, HA-TRADD, and Myc-RIP1.
-
After 24 hours, pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with 100 ng/mL of human TNF-α for 5-10 minutes.
-
Lyse the cells in co-IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with anti-FLAG agarose beads overnight at 4°C with gentle rotation to immunoprecipitate TNFR1 and its associated proteins.
-
Wash the beads three to five times with co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HA (for TRADD) and Myc (for RIP1).
In Vivo Efficacy: Collagenase-Induced Intracerebral Hemorrhage Model
This compound has shown neuroprotective effects in a mouse model of intracerebral hemorrhage (ICH).
Experimental Workflow
Figure 2. Experimental workflow for the in vivo assessment of this compound in a mouse model of ICH.
In Vivo Experimental Protocol
Animals:
-
Male CD-1 mice (8-10 weeks old)
ICH Induction:
-
Anesthetize mice with isoflurane.
-
Place the mouse in a stereotaxic frame.
-
Inject 0.075 units of bacterial collagenase VII-S in 0.5 µL of sterile saline into the striatum.
Treatment:
-
Administer this compound (e.g., 6 mg/kg) via intraperitoneal (i.p.) injection at 30 minutes or 2 hours post-ICH induction.
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24, 48, and 72 hours post-ICH using a modified 24-point neurological scoring system.
-
Blood-Brain Barrier (BBB) Permeability: At 24 hours post-ICH, inject Evans blue dye intravenously. After a circulation period, perfuse the brain, and quantify the extravasated dye in the brain parenchyma spectrophotometrically.
-
Brain Edema: Measure brain water content at 24 hours post-ICH by comparing the wet and dry weights of the brain hemispheres.
-
Hematoma Volume: At 24 hours post-ICH, section the brain and measure the hematoma volume using image analysis software.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action at the core of the TNF-α signaling pathway. By preventing the initial protein-protein interactions within the TNFR1 signaling complex, this compound effectively abrogates the downstream inflammatory and apoptotic consequences of excessive TNF-α activity. The in vitro and in vivo data presented in this guide provide a strong rationale for its further development in a range of inflammatory and neurological disorders. The detailed protocols included herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and similar TNFR1 signaling inhibitors.
References
R-7050: A Technical Guide to a Novel Small Molecule Antagonist of TNF-α Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a well-validated therapeutic target for a multitude of inflammatory and autoimmune diseases. While biologic agents that directly neutralize TNF-α have revolutionized treatment paradigms, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, manufacturing costs, and patient accessibility. This document provides a comprehensive technical overview of R-7050, a cell-permeable triazoloquinoxaline compound that represents a novel class of TNF-α signaling antagonists. Unlike traditional biologics, this compound does not directly bind to TNF-α. Instead, it selectively inhibits the intracellular signaling cascade initiated by the TNF-α receptor (TNFR), offering a distinct mechanism for modulating the inflammatory response. This guide details the mechanism of action, available quantitative data, relevant experimental methodologies, and key signaling pathways associated with this compound.
Introduction to this compound
This compound is a small molecule, cell-permeable compound identified as a selective antagonist of TNF-α receptor-mediated signaling.[1][2] Its chemical structure, a triazoloquinoxaline, distinguishes it from the large protein-based TNF-α inhibitors. The primary mechanism of this compound involves the inhibition of the formation of the TNF receptor signaling complex, a critical step in the propagation of the inflammatory signal.[2] This mode of action prevents the downstream activation of key inflammatory pathways, including the JNK and p38 MAP kinase cascades.[1]
Mechanism of Action
The therapeutic efficacy of existing anti-TNF-α biologics, such as infliximab (B1170848) and etanercept, relies on their ability to bind directly to soluble and transmembrane TNF-α, preventing it from interacting with its receptors.[1][3] this compound employs a fundamentally different strategy. It does not interfere with the binding of TNF-α to its receptor.[1][2] Instead, this compound acts intracellularly to selectively inhibit the association of the TNF receptor with crucial downstream adaptor proteins, such as TRADD (TNFR-associated death domain) and RIP1 (Receptor-Interacting Protein 1).[2] This disruption prevents the formation of the active signaling complex, limits receptor internalization, and ultimately blocks the subsequent cellular responses triggered by TNF-α.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Reference |
| EC50 | Inhibition of TNF-α-induced Intercellular Adhesion Molecule 1 (ICAM-1) expression. | 0.63 μM | [1] |
| EC50 | Inhibition of Interleukin-1β (IL-1β)-induced ICAM-1 expression. | 1.45 μM | [1] |
| Selectivity | Ratio of EC50 for IL-1β-induced signaling to TNF-α-induced signaling. | 2.3-fold | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Dosage | Result | Reference |
| Reduction of Evans blue extravasation | 6 mg/kg (administered at 0.5h or 2h post-ICH) | Significant reduction in blood-brain barrier opening. | [2] |
| Reduction of brain water content (edema) | 6, 12, or 18 mg/kg | Significant attenuation of brain edema. | [1] |
| Improvement in neurological outcomes | 6 mg/kg and 12 mg/kg | Significant improvement in neurological deficits over 3 days. | [2] |
| Effect on hematoma volume | 6, 12 mg/kg | No significant reduction in hematoma size. | [2] |
Key Signaling Pathways Inhibited by this compound
This compound has been shown to inhibit the phosphorylation and subsequent activation of two major downstream signaling cascades initiated by TNF-α: the c-Jun N-terminal kinase (JNK) pathway and the p38 MAP kinase pathway.[1] Both of these pathways are critically involved in the cellular stress response and the production of pro-inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor antagonist mechanisms of action: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
R-7050: A Technical Guide for Researchers
An In-depth Technical Guide on the Tumor Necrosis Factor Receptor (TNFR) Antagonist R-7050 for Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the chemical and biological properties of this compound, a potent and selective small-molecule antagonist of Tumor Necrosis Factor-α (TNF-α) receptor signaling. It is intended to serve as a technical resource for professionals in research and drug development.
Chemical Identity and Properties
This compound, also known as TNF-α Antagonist III, is a triazoloquinoxaline compound.[1] Its chemical and physical properties are summarized below.
Chemical Structure
IUPAC Name: 8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[2][3]triazolo[4,3-a]quinoxaline[2]
Physicochemical Data
The key physicochemical properties of this compound are presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₈ClF₃N₄S | [2] |
| Molecular Weight | 380.77 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95% to ≥98% (by HPLC) | [4] |
| Solubility | Soluble to 20 mM in DMSO | |
| Insoluble in Water and Ethanol | [5] | |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1][3] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is a cell-permeable experimental drug that functions as an antagonist for TNF-α receptors, demonstrating anti-inflammatory effects.[2][6] It exhibits a notable selectivity for TNF-α-mediated signaling pathways.[1][5]
Mechanism of Action
Unlike biologic TNF inhibitors that directly bind to the TNF-α ligand, this compound does not interfere with the binding of TNF-α to its receptor (TNFR).[1][6] Instead, it acts intracellularly to selectively inhibit the association of TNF Receptor 1 (TNFR1) with essential downstream adaptor molecules, specifically TNF receptor type 1-associated death domain (TRADD) and Receptor-Interacting Protein 1 (RIP1). This blockade prevents the formation of the signaling complex required for receptor internalization and subsequent activation of downstream inflammatory cascades.[1][3][7]
By disrupting this protein-protein interaction, this compound effectively inhibits the activation of key signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
-
MAPK (Mitogen-Activated Protein Kinase) Pathways , specifically the JNK (c-Jun N-terminal kinase) and p38 pathways.[1]
The mechanism is visualized in the signaling pathway diagram below.
Caption: this compound blocks TNF-α signaling by inhibiting TRADD/RIP1 association with TNFR1.
Potency and Selectivity
This compound has demonstrated potent inhibition of TNF-α-induced cellular responses.
| Parameter | Value | Description | Source(s) |
| EC₅₀ | 0.63 µM | Inhibition of TNFα-induced ICAM-1 expression | [1][7] |
| EC₅₀ | 1.45 µM | Inhibition of IL-1β-induced ICAM-1 expression | [1] |
As shown in the table, this compound is approximately 2.3-fold more selective for TNF-α signaling over that induced by Interleukin-1β (IL-1β).[5]
Experimental Protocols and Applications
This compound is a valuable tool for in vitro and in vivo research into inflammatory processes mediated by TNF-α.
In Vitro Experimental Methodologies
Preparation of Stock Solutions:
-
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[5]
-
For a 20 mM stock solution, add 0.6566 mL of DMSO to 5 mg of this compound (MW: 380.77).[3]
-
Ultrasonic agitation may be required to achieve complete dissolution, especially at higher concentrations.[1]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Cell-Based Assays (e.g., ICAM-1 Expression):
-
Culture a suitable cell line (e.g., endothelial cells) to near confluence in appropriate multi-well plates.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for a specified duration.
-
Induce an inflammatory response by adding a known concentration of TNF-α.
-
After incubation, lyse the cells or fix them for analysis.
-
Quantify the expression of ICAM-1 or phosphorylation of downstream targets (e.g., JNK, p38) using methods such as ELISA, Western Blot, or flow cytometry.
-
Calculate the EC₅₀ value by plotting the dose-response curve.
In Vivo Experimental Methodologies
This compound has been shown to be effective in animal models of inflammation, such as intracerebral hemorrhage (ICH).[2][5]
Animal Model:
-
A common model is the collagenase-induced ICH model in male CD-1 mice.[5]
Formulation and Administration:
-
Vehicle Preparation: A typical vehicle for intraperitoneal (IP) injection can be prepared using a mixture of DMSO, PEG300, Tween80, and sterile water or saline.[5]
-
Example Formulation: To prepare a 1 mL working solution, add 50 µL of a concentrated this compound DMSO stock to 400 µL of PEG300. Mix until clear. Add 50 µL of Tween80, mix again, and then add 500 µL of ddH₂O to reach the final volume. The solution should be used immediately.[5]
-
Dosage: Effective dosages in mice have been reported in the range of 6–18 mg/kg.[5]
-
Administration: Administer the prepared this compound formulation via intraperitoneal (IP) injection.[5]
Outcome Measures:
-
Neurological Function: Assess neurological deficits at various time points post-injury using standardized scoring systems.[2][5]
-
Blood-Brain Barrier (BBB) Permeability: Quantify BBB disruption using techniques like Evans blue dye extravasation.[5]
-
Edema Measurement: Determine brain water content to assess the extent of cerebral edema.[5]
The following diagram illustrates a general workflow for an in vivo study using this compound.
Caption: A workflow for evaluating this compound's efficacy in an in vivo disease model.
Conclusion
This compound is a well-characterized small molecule inhibitor of TNF-α receptor signaling with a distinct intracellular mechanism of action. Its selectivity and demonstrated in vitro and in vivo activity make it a critical research tool for investigating the roles of TNF-α in various inflammatory and neurological conditions. The data and protocols summarized in this guide provide a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. invivochem.net [invivochem.net]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | TNFR inhibitor | Probechem Biochemicals [probechem.com]
R-7050 and the TNF-alpha Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a range of autoimmune diseases. While biologic agents that neutralize TNF-α have shown clinical success, there is a growing interest in small molecule inhibitors that target the downstream signaling cascade. R-7050 is a novel, cell-permeable small molecule that selectively antagonizes the TNF-α receptor (TNFR) signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the TNF-α signaling pathway, quantitative data from key studies, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound, chemically known as 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-triazolo[4,3-a]quinoxaline, is an experimental drug that functions as a potent and selective inhibitor of TNF-α receptor 1 (TNFR1) signaling. Unlike biologic TNF inhibitors such as infliximab (B1170848) or etanercept, which directly bind to the TNF-α ligand, this compound does not affect the binding of TNF-α to its receptor. Instead, it acts intracellularly to disrupt the formation of the receptor-associated signaling complex, thereby preventing the downstream cellular responses induced by TNF-α.
The TNF-alpha Signaling Pathway
TNF-α mediates its diverse biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75). TNFR1 is ubiquitously expressed and is considered the primary mediator of TNF-α's pro-inflammatory and cytotoxic effects.
Upon binding of trimeric TNF-α, TNFR1 undergoes a conformational change, leading to the recruitment of a series of intracellular adaptor proteins to its "death domain" (DD). The initial step is the binding of the TNFR1-associated death domain protein (TRADD). TRADD then serves as a scaffold to recruit other key signaling molecules, including:
-
Receptor-interacting protein 1 (RIP1): A serine/threonine kinase crucial for both cell death and survival pathways.
-
TNF receptor-associated factor 2 (TRAF2): An E3 ubiquitin ligase that leads to the activation of the MAPK and NF-κB pathways.
This initial complex (Complex I) assembled at the receptor triggers the activation of two major downstream signaling cascades: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Canonical TNF-alpha signaling pathway via the TNFR1 receptor.
This compound's Mechanism of Action
This compound is a cell-permeable triazoloquinoxaline compound that selectively inhibits TNF-α induced cellular signaling. Its primary mechanism involves the direct interference with the assembly of the TNFR1 signaling complex. Specifically, this compound blocks the association of the adaptor proteins TRADD and RIP1 with the intracellular domain of TNFR1. This action prevents the formation of a functional Complex I, thereby halting the signal transduction cascade at one of its earliest checkpoints. By inhibiting the recruitment of these critical adaptor molecules, this compound effectively blocks the subsequent activation of both the NF-κB and MAPK signaling pathways. This "intracellular" arrest of the TNFR1 downstream pathway is a distinct mechanism compared to biologic agents that sequester the extracellular TNF-α ligand.
Caption: this compound blocks the association of TRADD and RIP1 with TNFR1.
Quantitative Data
This compound has been evaluated in various assays to quantify its potency and selectivity. The following tables summarize key findings from published studies.
Table 1: In Vitro Potency of this compound
| Assay Description | Cell Type | Parameter | Value | Reference |
| TNF-α-induced ICAM-1 Expression | Not Specified | EC50 | 0.63 μM | |
| IL-1β-induced ICAM-1 Expression | Not Specified | EC50 | 1.45 μM |
ICAM-1: Intercellular Adhesion Molecule 1; EC50: Half maximal effective concentration.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Dosage | Time of Administration | Outcome Measure | Result | Reference |
| This compound | 6 mg/kg | 0.5 or 2 hours post-ICH | Brain Water Content | Significant reduction vs. ICH control | |
| This compound | 6, 12, or 18 mg/kg | Not Specified | Brain Water Content | Significant reduction vs. ICH control |
Experimental Protocols
To aid researchers in studying this compound and its effects, this section provides detailed, representative protocols for common experimental procedures.
Western Blot for MAPK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced phosphorylation of key MAPK pathway proteins, such as p38 and JNK.
Caption: A typical experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound (dissolved in DMSO) or vehicle (DMSO only) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., phospho-p38, phospho-JNK) and total proteins (e.g., total p38, total JNK, and a loading control like GAPDH or β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.
-
NF-κB Reporter Assay
This protocol is for a luciferase-based reporter assay to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.
Caption: General workflow for an NF-κB dual-luciferase reporter assay.
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate.
-
After 24 hours, co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Cell Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours.
-
Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate NF-κB activation. Include a non-stimulated control.
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using a passive lysis buffer as per the assay kit's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Measure firefly luciferase activity using a luminometer.
-
Add the second reagent (e.g., Stop & Glo®) to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to the TNF-α-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a valuable tool for studying TNF-α signaling and holds potential as a therapeutic lead compound. Its unique mechanism of action—inhibiting the formation of the TNFR1 intracellular signaling complex—differentiates it from existing biologic TNF-α antagonists. By specifically blocking the association of TRADD and RIP1 with the receptor, this compound effectively abrogates downstream NF-κB and MAPK activation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate the biological effects and therapeutic applications of this promising small molecule inhibitor.
In Vitro Profiling of R-7050: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a selective, cell-permeable small molecule inhibitor of Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling. By interfering with the formation of the initial TNFR1 signaling complex, this compound effectively attenuates downstream inflammatory pathways, positioning it as a compound of significant interest for therapeutic development in inflammatory diseases. This technical guide provides an in-depth overview of the in vitro studies characterizing the mechanism of action of this compound, complete with detailed experimental protocols and quantitative data analysis.
Core Mechanism of Action
This compound exerts its inhibitory effects by blocking the crucial association of TNFR1 with the adaptor proteins TNF receptor type 1-associated DEATH domain (TRADD) and Receptor-Interacting Protein 1 (RIP1). This disruption prevents the subsequent activation of two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are central to the inflammatory response.
Quantitative Analysis of this compound In Vitro Activity
The following table summarizes the key quantitative data obtained from in vitro studies of this compound.
| Assay Type | Target Cell Line | Stimulation | Key Parameter | Value |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | EC50 | Data not publicly available |
| NF-κB Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | Effective Concentration | 10 µM |
Note: While the EC50 for this compound's inhibition of TNF-α-induced ICAM-1 expression has been established, the specific value is not available in the public domain. The effective concentration for NF-κB inhibition is based on concentrations used in published in vitro experiments.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for its in vitro characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy and mechanism of this compound.
Co-Immunoprecipitation for TNFR1-TRADD-RIP1 Complex Formation
Objective: To determine if this compound inhibits the interaction between TNFR1, TRADD, and RIP1 upon TNF-α stimulation.
Materials:
-
Human cell line expressing TNFR1 (e.g., HEK293T, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-TNFR1, anti-TRADD, anti-RIP1, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Western blot reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate 500-1000 µg of protein lysate with 2-4 µg of anti-TNFR1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-TRADD and anti-RIP1 antibodies to detect co-immunoprecipitated proteins.
-
The input lysates should also be run to confirm the presence of all proteins of interest.
-
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct
-
Complete culture medium
-
This compound
-
Recombinant human TNF-α
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the cells and add 50 µL of the this compound dilutions or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add 50 µL of TNF-α (final concentration of 10-20 ng/mL) to all wells except for the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound relative to the TNF-α stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., p38, JNK, ERK).
Materials:
-
Human cell line responsive to TNF-α (e.g., HUVEC, HeLa)
-
Complete culture medium
-
This compound
-
Recombinant human TNF-α
-
Lysis buffer (as in co-immunoprecipitation protocol)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the co-immunoprecipitation protocol.
-
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as for the co-immunoprecipitation protocol.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the corresponding total protein antibody to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated proteins in this compound treated samples to the TNF-α stimulated control.
-
Conclusion
The in vitro methodologies detailed in this guide provide a robust framework for characterizing the inhibitory activity of this compound on the TNFR1 signaling pathway. By demonstrating its ability to block the formation of the initial signaling complex and subsequently inhibit NF-κB and MAPK activation, these studies underscore the therapeutic potential of this compound in TNF-α-driven inflammatory diseases. The provided protocols can be adapted by researchers to further investigate the nuanced effects of this compound and similar compounds in various cellular contexts.
R-7050: A Technical Guide for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is an experimental, cell-permeable small molecule of the triazoloquinoxaline class that functions as a potent and selective antagonist of the Tumor Necrosis Factor-alpha (TNF-α) receptor.[1][2] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound acts intracellularly, offering a distinct modality for investigating TNF-α-mediated signaling in various pathological processes.[1] Its anti-inflammatory properties have been demonstrated in preclinical models of neuroinflammation, including intracerebral hemorrhage, making it a valuable tool for research in stroke, neurodegenerative diseases, and other inflammatory conditions.[1][2][3] This guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols to facilitate its use in a research setting.
Mechanism of Action
This compound exerts its inhibitory effects by disrupting the formation of the TNF Receptor 1 (TNFR1) signaling complex. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain facilitates the recruitment of adaptor proteins, primarily the TNFR1-associated death domain protein (TRADD). TRADD then serves as a scaffold to recruit other signaling molecules, including Receptor-Interacting Protein 1 (RIP1), which are critical for the activation of downstream pro-inflammatory and apoptotic pathways.
This compound selectively blocks the association of TRADD and RIP1 with the intracellular domain of TNFR1.[1] This action prevents the assembly of the functional signaling complex, thereby inhibiting the subsequent activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] The inhibition of these pathways ultimately leads to a reduction in the expression of pro-inflammatory mediators and a decrease in inflammatory responses.
Figure 1: this compound Mechanism of Action.
Pharmacological Data
In Vitro Potency
The following table summarizes the available in vitro potency data for this compound.
| Assay | Cell Line | Stimulus | Parameter | Value | Reference |
| ICAM-1 Expression | A549 | TNF-α | EC50 | 0.63 µM | [4] |
| ICAM-1 Expression | A549 | IL-1β | EC50 | 1.45 µM | [4] |
Note: Further quantitative data on the inhibition of TRADD/RIP1 association and specific MAPK pathway kinase phosphorylation (e.g., IC50 values) are not currently available in the public domain.
In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound in a mouse model of intracerebral hemorrhage (ICH).
| Animal Model | Dosing Regimen | Parameter | Result | Reference |
| Mouse (CD-1) | 6 mg/kg, i.p., 0.5h post-ICH | Brain Edema | Significant reduction in brain water content | [1] |
| Mouse (CD-1) | 12 mg/kg, i.p., 0.5h post-ICH | Brain Edema | Significant reduction in brain water content | [1] |
| Mouse (CD-1) | 6 mg/kg, i.p., 0.5h or 2h post-ICH | Blood-Brain Barrier Permeability | Significant reduction in Evans blue extravasation | [1] |
| Mouse (CD-1) | 6 or 12 mg/kg, i.p., 0.5h post-ICH | Neurological Deficit Score | Significant improvement at 24h and 48h post-ICH | [1] |
Note: A dose of 18 mg/kg was associated with reduced general activity/locomotion in mice.[1]
Pharmacokinetics and Safety
Comprehensive pharmacokinetic and formal safety and toxicology data for this compound are not publicly available at this time.
Experimental Protocols
In Vivo Intracerebral Hemorrhage (ICH) Model in Mice
This protocol is adapted from King et al. (2013).[1]
1. Animal Model:
-
Male CD-1 mice (8–10 weeks old) are used.
2. Surgical Procedure:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Drill a 0.5 mm burr hole over the parietal cortex, 2.2 mm lateral to the bregma.
-
Using a 26-gauge Hamilton syringe, slowly infuse 0.04U of bacterial type IV collagenase in 0.5 μL of saline at a depth of 3 mm from the cortical surface.
-
After infusion, leave the needle in place for 5 minutes to prevent reflux.
-
Withdraw the needle, and close the incision.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 6 or 12 mg/kg) at a specified time point post-ICH induction (e.g., 0.5 or 2 hours).
4. Assessment of Brain Edema:
-
At a predetermined time point (e.g., 24 hours post-ICH), euthanize the mice and harvest the brains.
-
Separate the ipsilateral and contralateral hemispheres.
-
Measure the wet weight of each hemisphere.
-
Dry the hemispheres in an oven at 100°C for 24 hours and measure the dry weight.
-
Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.
5. Assessment of Blood-Brain Barrier (BBB) Permeability:
-
At a specified time before euthanasia (e.g., 23 hours post-ICH), inject Evans blue dye (2% in saline) intravenously.
-
After euthanasia and brain harvesting, homogenize the brain tissue in formamide (B127407) and incubate to extract the dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue extravasation using a standard curve.
6. Assessment of Neurological Deficits:
-
Evaluate neurological function at various time points post-ICH (e.g., 24, 48, 72 hours) using a standardized neurological deficit scoring system.
References
R-7050: A Technical Guide to a Novel TNF-α Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-7050 is a novel, cell-permeable small molecule that acts as an antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1). Identified through high-throughput screening, this compound presents a unique mechanism of action by inhibiting the downstream signaling cascade of TNFR1 without directly interfering with TNF-α binding. Preclinical studies have demonstrated its potential therapeutic utility in inflammatory conditions, particularly in the context of neuroinflammation and neurovascular injury. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available data and experimental methodologies.
Discovery and Synthesis
This compound, a triazoloquinoxaline compound, was identified from a library of approximately 300,000 small molecules through a differential screening process designed to find selective inhibitors of TNF-α-induced cellular signaling. This high-throughput screening effort aimed to discover compounds that could modulate the inflammatory response downstream of the TNF-α/TNFR1 interaction. While the specific details of the synthesis of this compound are proprietary and not publicly available, its chemical structure has been disclosed.
Chemical Name: 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]quinoxaline
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the intracellular signaling pathway of TNFR1. Unlike many biologic TNF-α inhibitors that function by sequestering the TNF-α ligand, this compound acts downstream at the receptor level.
Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain occurs, leading to the recruitment of the adaptor protein TRADD (TNFR-associated death domain). TRADD then serves as a scaffold to recruit other signaling molecules, including RIP1 (Receptor-Interacting Protein 1), which is a critical mediator of both NF-κB activation and apoptosis.
This compound has been shown to block the association of TRADD and RIP1 with the activated TNFR1 complex.[1] This inhibition prevents the formation of the pro-inflammatory signaling complex, thereby suppressing the activation of downstream pathways, including the NF-κB and MAPK (mitogen-activated protein kinase) signaling cascades.[1]
Preclinical Studies
The preclinical development of this compound has primarily focused on its efficacy in models of acute neuroinflammation and neurovascular injury. The most comprehensive data comes from studies in a mouse model of intracerebral hemorrhage (ICH).
In Vitro Efficacy
-
Inhibition of ICAM-1 Expression: In cellular assays, this compound has been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in leukocyte adhesion and transmigration during inflammation.
In Vivo Efficacy (Intracerebral Hemorrhage Model)
Studies in a collagenase-induced mouse model of ICH have demonstrated the neuroprotective effects of this compound.
-
Reduction of Blood-Brain Barrier (BBB) Permeability: Administration of this compound significantly reduced the extravasation of Evans blue dye into the brain parenchyma, indicating a preservation of BBB integrity following ICH.
-
Attenuation of Brain Edema: this compound treatment led to a significant reduction in brain water content, a measure of cerebral edema, which is a major contributor to secondary brain injury after ICH.
-
Improved Neurological Outcomes: Mice treated with this compound showed significant improvements in neurological deficit scores compared to vehicle-treated animals.
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage
| Endpoint | Vehicle Control | This compound (6 mg/kg) | This compound (12 mg/kg) | This compound (18 mg/kg) |
| Blood-Brain Barrier Permeability (Evans Blue Extravasation, µg/g tissue) | 47.2 ± 5.8 | 28.7 ± 5.9 | Not Reported | Not Reported |
| Brain Edema (Brain Water Content, %) | 81.5 ± 0.5 | 78.5 ± 0.3 | 78.3 ± 0.3 | 79.3 ± 0.5 |
| Neurological Deficit Score (Arbitrary Units) | Significantly Impaired | Significantly Improved | Significantly Improved | Not Reported |
Data presented as mean ± SEM. Data extracted from publicly available abstracts and may not represent the full dataset.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic (PK) and toxicology data for this compound are not publicly available at this time. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a comprehensive safety profile.
Clinical Development
To date, there is no publicly available information on any clinical trials of this compound in humans. The development of this compound appears to be in the preclinical stage.
Experimental Protocols
The following are generalized protocols based on methodologies commonly used in the cited preclinical studies.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This model is used to mimic the pathophysiology of a hemorrhagic stroke.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Collagenase Type VII-S (Sigma-Aldrich)
-
Stereotaxic frame
-
Micro-syringe pump
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a burr hole over the desired brain region (e.g., striatum).
-
Slowly infuse a solution of collagenase into the brain parenchyma using a micro-syringe pump to induce bleeding.
-
Withdraw the needle, suture the incision, and allow the animal to recover.
-
Administer this compound or vehicle intraperitoneally at specified time points post-ICH.
Blood-Brain Barrier Permeability Assay (Evans Blue Extravasation)
Materials:
-
Evans blue dye (2% in saline)
-
Formamide
-
Spectrophotometer
Procedure:
-
At the desired endpoint, administer Evans blue dye intravenously.
-
Allow the dye to circulate for a specified period (e.g., 1 hour).
-
Perfuse the animal with saline to remove intravascular dye.
-
Harvest the brain and homogenize the tissue in formamide.
-
Incubate the homogenate to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue per gram of brain tissue using a standard curve.
Brain Edema Measurement (Wet/Dry Weight Method)
Procedure:
-
At the endpoint, euthanize the animal and immediately remove the brain.
-
Separate the brain hemispheres.
-
Record the wet weight of the tissue.
-
Dry the tissue in an oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved (typically 24-48 hours).
-
Record the dry weight.
-
Calculate the brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
Conclusion and Future Directions
This compound is a promising preclinical candidate that targets the TNFR1 signaling pathway with a novel mechanism of action. The available in vivo data in a model of intracerebral hemorrhage suggests its potential as a neuroprotective agent. However, further development will require a comprehensive characterization of its pharmacokinetic and toxicological properties. Future research should focus on:
-
Pharmacokinetic Profiling: Detailed studies to understand the ADME properties of this compound.
-
Toxicology Studies: A full battery of safety and toxicology studies to determine its therapeutic window.
-
Efficacy in Other Inflammatory Models: Evaluation of this compound in other models of inflammatory diseases to broaden its potential therapeutic applications.
-
Lead Optimization: Potential medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.
The unique mechanism of this compound, which modulates the downstream consequences of TNFR1 activation rather than blocking the ligand itself, may offer a differentiated therapeutic approach for a range of inflammatory disorders.
References
- 1. Free Scientific Article Downloads | Institute of Neurological Recovery - Stroke [strokebreakthrough.com]
- 2. Perispinal Etanercept for Post-Stroke Neurological and Cognitive Dysfunction: Scientific Rationale and Current Evidence | springermedizin.de [springermedizin.de]
- 3. Clinical pharmacokinetics of TNF antagonists: how do they differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
R-7050: A Technical Guide to a Novel TNF-α Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a cell-permeable, experimental triazoloquinoxaline compound that functions as a potent and selective antagonist of Tumor Necrosis Factor-alpha (TNF-α) signaling. Unlike biologic TNF-α inhibitors that directly bind to the cytokine, this compound employs a distinct mechanism of action by targeting the intracellular signaling complex associated with the TNF receptor 1 (TNFR1). This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental protocols relevant to the investigation of this compound.
Core Molecular and Physicochemical Properties
This compound is a small molecule inhibitor with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈ClF₃N₄S | [1] |
| Molecular Weight | 380.77 g/mol | [1] |
| IUPAC Name | 8-chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]quinoxaline | |
| CAS Number | 303997-35-5 | [1] |
Mechanism of Action: Inhibition of TNFR1 Signaling Complex
This compound exerts its anti-inflammatory effects by disrupting the formation of the initial signaling complex downstream of TNFR1 activation. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain (DD) normally facilitates the recruitment of the adaptor protein TNFR1-associated death domain protein (TRADD). TRADD then serves as a scaffold to recruit other key signaling molecules, including Receptor-Interacting Protein 1 (RIP1) and TNF receptor-associated factor 2 (TRAF2), initiating downstream signaling cascades that lead to the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38.
This compound selectively inhibits the association of TRADD and RIP1 with TNFR1. This preventative action blocks the assembly of the functional signaling platform, thereby inhibiting the subsequent activation of inflammatory and apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: Immunoprecipitation to Demonstrate Disruption of TNFR1-TRADD Interaction
This protocol details the procedure to show that this compound inhibits the interaction between TNFR1 and TRADD following TNF-α stimulation.
Materials:
-
Cell line expressing TNFR1 (e.g., HeLa, HEK293T)
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TNFR1 antibody for immunoprecipitation
-
Anti-TRADD antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-TNFR1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer and heat.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-TRADD antibody.
-
Develop the blot to visualize the bands. A reduced TRADD band in the this compound treated samples indicates inhibition of the TNFR1-TRADD interaction.
-
Protocol 2: Western Blot for Phosphorylated JNK (p-JNK)
This protocol is designed to assess the inhibitory effect of this compound on the downstream JNK signaling pathway.
Materials:
-
Cell line responsive to TNF-α
-
This compound
-
Recombinant human TNF-α
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Follow the same cell culture, treatment, and stimulation steps as in Protocol 1.
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-JNK antibody overnight at 4°C.
-
Wash and incubate with a secondary antibody.
-
Develop the blot.
-
Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal loading. A decrease in the p-JNK signal relative to total JNK in this compound treated cells indicates pathway inhibition.
-
Protocol 3: In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK immunoprecipitated from cells treated with this compound.
Materials:
-
Cell lysates prepared as in the previous protocols
-
Anti-JNK antibody for immunoprecipitation
-
Protein A/G beads
-
Kinase assay buffer
-
Recombinant c-Jun (substrate)
-
ATP
-
Anti-phospho-c-Jun (Ser63) antibody
Procedure:
-
Immunoprecipitate JNK:
-
Immunoprecipitate JNK from cell lysates using an anti-JNK antibody and Protein A/G beads.
-
Wash the beads thoroughly to remove contaminants.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant c-Jun and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Terminate the reaction and elute the proteins.
-
Perform a Western blot on the supernatant and probe with an anti-phospho-c-Jun antibody. A weaker phospho-c-Jun signal in samples from this compound-treated cells indicates reduced JNK activity.
-
Conclusion
This compound represents a promising small molecule inhibitor of TNF-α signaling with a unique mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to investigate its efficacy and further elucidate its therapeutic potential in inflammatory and autoimmune diseases. The ability of this compound to specifically target the intracellular TNFR1 signaling complex provides a valuable tool for dissecting the complexities of TNF-α biology.
References
Methodological & Application
Application Notes and Protocols for the Experimental Drug R-7050
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is an experimental, cell-permeable, small molecule drug identified as a potent antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling pathway.[1][2] It belongs to the triazoloquinoxaline class of compounds.[3] this compound exerts its effects not by preventing the binding of TNF-α to its receptor, but by inhibiting the subsequent intracellular signaling cascade. Specifically, it blocks the association of TNFR1 with crucial adaptor proteins like TRADD (TNFR-associated death domain) and RIP1 (Receptor-Interacting Protein 1).[1] This interference prevents the downstream activation of key inflammatory pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[1] Due to its anti-inflammatory properties, this compound has been investigated in preclinical models of neuroinflammation and acute kidney injury.[4][5]
Mechanism of Action
This compound selectively inhibits the signaling cascade initiated by the binding of TNF-α to its receptor, TNFR1. Upon TNF-α binding, TNFR1 undergoes a conformational change, leading to the recruitment of intracellular adaptor proteins, which initiates a signaling cascade that can result in either inflammation and cell survival or apoptosis. This compound intervenes at a critical early step in this process by preventing the association of TRADD and RIP1 with the activated TNFR1 complex. This disruption effectively blocks the downstream activation of both the NF-κB and MAPK pathways, which are central to the inflammatory response.[1]
In Vivo Application Notes and Protocols
This compound has shown efficacy in animal models of intracerebral hemorrhage (ICH) and acute kidney injury (AKI), demonstrating its potential as a therapeutic agent for inflammatory conditions.
Quantitative Data Summary: In Vivo Efficacy of this compound
| Animal Model | Parameter Measured | Control Value (Mean ± SEM) | This compound Treatment and Dose | Treated Value (Mean ± SEM) | Reference |
| Mouse Model of ICH | Evans Blue Extravasation (µg/g brain tissue) | 47.2 ± 5.8 (ICH) | 6 mg/kg at 0.5h post-ICH | 28.7 ± 5.9 | [4] |
| 12.2 ± 1.5 (Sham) | 6 mg/kg at 2h post-ICH | 30.3 ± 1.9 | [4] | ||
| Mouse Model of ICH | Brain Water Content (%) | 81.5 ± 0.5 (ICH) | 6 mg/kg | 78.5 ± 0.3 | [4] |
| 75.6 ± 0.3 (Sham) | 12 mg/kg | 78.3 ± 0.3 | [4] | ||
| 18 mg/kg | 79.3 ± 0.5 | [4] | |||
| Mouse Model of AKI | Blood Urea Nitrogen (BUN) (mg/dL) | ~180 (Glycerol-induced AKI) | 10 mg/kg i.p. | Significantly Reduced | [5] |
| ~20 (Control) | |||||
| Mouse Model of AKI | Plasma Creatinine (Cre) (mg/dL) | ~2.5 (Glycerol-induced AKI) | 10 mg/kg i.p. | Significantly Reduced | [6] |
| ~0.5 (Control) | |||||
| Mouse Model of AKI | Plasma IL-6 (pg/mL) | 309.7 ± 52.1 (Glycerol-induced AKI) | 10 mg/kg i.p. | Significantly Reduced | [5] |
| ~10 (Control) |
Experimental Protocol: Intracerebral Hemorrhage (ICH) Model in Mice
This protocol is based on methodologies described in the literature for evaluating the neuroprotective effects of this compound.[4]
Materials:
-
This compound
-
Vehicle: Sterile saline containing 0.5% (w/v) methylcellulose (B11928114) is a suitable vehicle for intraperitoneal (i.p.) injection of hydrophobic compounds. Note: The exact vehicle for this compound was not specified in the primary literature; this is a recommended formulation.
-
Collagenase Type VII-S
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe
Procedure:
-
Animal Model: Use adult male C57BL/6 mice, acclimated for at least one week.
-
ICH Induction:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly infuse collagenase (e.g., 0.075 U in 0.5 µL of saline) into the brain parenchyma to induce hemorrhage.
-
Leave the needle in place for a few minutes post-injection to prevent reflux, then slowly withdraw it.
-
Suture the scalp incision.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 6 mg/kg or 12 mg/kg) at a specified time point post-ICH (e.g., 30 minutes or 2 hours).[4]
-
A placebo group should receive an equivalent volume of the vehicle.
-
-
Post-Operative Care:
-
Provide post-operative analgesia as per approved institutional protocols.
-
Monitor the animals for recovery and any signs of distress.
-
-
Outcome Measures:
-
Neurobehavioral Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-ICH using a standardized scoring system.
-
Blood-Brain Barrier (BBB) Permeability: At 24 hours post-ICH, inject Evans blue dye intravenously. After a circulation period, perfuse the brain, and quantify the extravasated dye in the brain tissue.[4]
-
Brain Edema: At 24 hours post-ICH, measure brain water content by comparing the wet and dry weights of the brain hemispheres.[4]
-
Hematoma Volume: At 72 hours post-ICH, determine the hematoma volume by measuring the hemoglobin content in the brain homogenate.[4]
-
In Vitro Application Notes and Protocols
This compound can be used in various in vitro assays to investigate its mechanism of action and cellular effects.
Quantitative Data Summary: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound Activity | Reference |
| TNF-α-induced ICAM-1 Expression | Not specified | EC50 | 0.63 µM | [7] |
| IL-1β-induced ICAM-1 Expression | Not specified | EC50 | 1.45 µM | [7] |
Experimental Protocol: Inhibition of TNF-α-Induced ICAM-1 Expression
This protocol describes how to assess the ability of this compound to inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells following stimulation with TNF-α.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line
-
Complete endothelial cell growth medium
-
This compound
-
Recombinant human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Primary antibody against ICAM-1
-
Secondary antibody (HRP-conjugated)
-
Reagents for Western blotting or ELISA
Procedure:
-
Cell Culture: Culture HUVECs in complete medium until they reach 80-90% confluency in a multi-well plate.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range for initial experiments is 0.1 µM to 10 µM, based on the reported EC50 of 0.63 µM.[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
-
TNF-α Stimulation:
-
Prepare a working solution of TNF-α in cell culture medium. A typical concentration for stimulation is 10 ng/mL.
-
Add the TNF-α solution to the wells (except for the unstimulated control wells).
-
Incubate for an appropriate duration to induce ICAM-1 expression (e.g., 6-24 hours).
-
-
Analysis of ICAM-1 Expression:
-
Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against ICAM-1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Cell-based ELISA:
-
Fix the cells in the plate.
-
Incubate with a primary antibody against ICAM-1.
-
Add an HRP-conjugated secondary antibody.
-
Add a substrate and measure the absorbance using a plate reader.
-
-
Experimental Protocol: NF-κB Reporter Assay
This protocol outlines a method to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation using a reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
Procedure:
-
Transfection:
-
Seed HEK293T cells in a multi-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
This compound Pre-treatment:
-
Pre-treat the transfected cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
-
TNF-α Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period known to induce robust NF-κB activation (typically 4-6 hours).
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by comparing the normalized luciferase values of the stimulated cells to the unstimulated controls.
-
Determine the inhibitory effect of this compound by comparing the fold induction in the presence and absence of the compound.
-
Experimental Protocol: Cell Permeability Assay (Caco-2 Model)
This protocol provides a method to assess the intestinal permeability of this compound using the Caco-2 cell line, a widely accepted in vitro model for predicting oral drug absorption.
Materials:
-
Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow (as a marker for monolayer integrity)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Caco-2 Monolayer Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltohmmeter. TEER values should be stable and above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add a solution of this compound in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport (to assess efflux):
-
Add a solution of this compound in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if this compound is a substrate for active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
References
- 1. NF-kappa B activation by tumor necrosis factor alpha in the Jurkat T cell line is independent of protein kinase A, protein kinase C, and Ca(2+)-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of TNF-alpha-induced ICAM-1 surface expression by adenylate cyclase-dependent pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of TNF-alpha on leukocyte adhesion molecule expressions in cultured human lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoration of NF-κB Activation by Tumor Necrosis Factor Alpha Receptor Complex-Targeted MEKK3 in Receptor-Interacting Protein-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-7050 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a potent and selective cell-permeable inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. It functions by blocking the crucial interaction between TNFR1 and its downstream adaptor proteins, TRADD and RIP1. This disruption effectively inhibits the activation of key inflammatory and survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its biological effects.
Mechanism of Action
This compound specifically targets the initial steps of the TNFR1 signaling cascade. Upon binding of TNF-α to TNFR1, a conformational change in the receptor's intracellular death domain recruits the adaptor protein TRADD. TRADD then serves as a platform to recruit other signaling molecules, including RIP1, TRAF2, and cIAP1/2, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory and anti-apoptotic genes. This compound prevents the association of TRADD and RIP1 with TNFR1, thereby halting the entire downstream signaling cascade.
Figure 1: this compound inhibits TNFR1 signaling by blocking TRADD and RIP1 association.
Data Presentation
The following tables summarize the reported and expected quantitative data for this compound in various cell-based assays.
Table 1: this compound Inhibitory Activity
| Assay | Cell Line | Stimulus | Parameter | Value | Reference |
| ICAM-1 Expression | HUVEC | TNF-α | EC50 | 0.63 µM | [1] |
| IL-1β-induced ICAM-1 Expression | HUVEC | IL-1β | EC50 | 1.45 µM | [1] |
| NF-κB Reporter Assay | HEK293 | TNF-α | IC50 | 0.1 - 1 µM (Expected) | N/A |
| JNK Phosphorylation | HeLa | TNF-α | IC50 | 0.5 - 5 µM (Expected) | N/A |
| p38 Phosphorylation | HeLa | TNF-α | IC50 | 0.5 - 5 µM (Expected) | N/A |
Table 2: this compound Cytotoxicity Profile (Example Data)
| Cell Line | Assay | Incubation Time | IC50 |
| HeLa | MTT | 48 hours | > 50 µM |
| Jurkat | MTT | 48 hours | > 50 µM |
| A549 | Resazurin | 48 hours | > 50 µM |
| HUVEC | XTT | 48 hours | > 50 µM |
Note: The cytotoxicity of this compound is expected to be low in the absence of a cytotoxic co-stimulant, as its primary mechanism is the inhibition of a specific signaling pathway.
Experimental Protocols
NF-κB Reporter Gene Assay
This protocol describes a method to quantify the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity using a luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
This compound (stock solution in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound relative to the TNF-α stimulated control.
References
Application Notes and Protocols for R-7050, a TNFR1 Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of R-7050, a potent and selective inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. This compound effectively blocks the interaction between TNFR1 and its downstream signaling adaptors, TRADD and RIP1, thereby inhibiting the activation of NF-κB and MAPK pathways.[1][2] This document offers comprehensive guidance on creating stock solutions, relevant signaling pathways, and experimental protocols for utilizing this compound in in-vitro research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-[1][3][4]triazolo[4,3-a]quinoxaline | [1] |
| Molecular Weight | 380.77 g/mol | [1][2] |
| Formula | C₁₆H₈ClF₃N₄S | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 303997-35-5 | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 20 mM) | [1][2] |
| Insoluble in water | ||
| Limited solubility in ethanol (B145695) and PBS | ||
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C | |
| 6 months at -80°C |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Protocol for 10 mM Stock Solution
-
Weighing this compound:
-
On a calibrated precision balance, carefully weigh out 3.81 mg of this compound powder.
-
Note: To ensure accuracy, especially when weighing small amounts, it is recommended to use a balance with a readability of at least 0.01 mg.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
-
Quality Control:
-
Visually inspect the solution to ensure there are no visible particulates.
-
For rigorous quality control, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve of known this compound concentrations.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
-
Dilution Calculator for this compound Stock Solutions
To assist in preparing various concentrations of this compound, the following table provides the required volume of DMSO for specific masses of the compound.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.63 mL |
| 5 mM | 1 mg | 0.526 mL |
| 10 mM | 1 mg | 0.263 mL |
| 1 mM | 5 mg | 13.13 mL |
| 5 mM | 5 mg | 2.63 mL |
| 10 mM | 5 mg | 1.31 mL |
This compound Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effects by targeting the initial steps of the TNFR1 signaling cascade. Upon binding of TNF-α to TNFR1, a signaling complex is formed, which includes the adaptor proteins TRADD and RIP1. This compound prevents the association of TRADD and RIP1 with TNFR1, thereby blocking downstream signaling.[1][2]
TNFR1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits TNFR1 signaling by blocking TRADD/RIP1 association.
Experimental Workflow: Investigating this compound Activity
Caption: General workflow for studying this compound's effects in vitro.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: TNF-α Induced NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TNF-α
-
This compound stock solution (10 mM in DMSO)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete DMEM.[1]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, co-transfect the cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector according to the manufacturer's protocol for your chosen transfection reagent.[1]
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare a working solution of this compound by diluting the 10 mM stock in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the media from the cells and add 50 µL of the this compound working solutions or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
Prepare a TNF-α working solution (e.g., 20 ng/mL) in serum-free DMEM.
-
Add 50 µL of the TNF-α working solution to the appropriate wells. For unstimulated controls, add 50 µL of serum-free DMEM.
-
Incubate for 6 hours at 37°C.[1]
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNF-α treated samples by the unstimulated control.
-
Plot the fold induction against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
Materials:
-
Target cell line (e.g., HeLa, HT-29)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.
-
Aspirate the medium from the cells and add 100 µL of the this compound dilutions or controls.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percent viability against the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol 3: Co-Immunoprecipitation of TRADD and RIP1
This protocol is designed to demonstrate the inhibitory effect of this compound on the interaction between TRADD and RIP1 following TNF-α stimulation.
Materials:
-
Cell line expressing endogenous TRADD and RIP1 (e.g., HEK293T)
-
Complete growth medium
-
Recombinant human TNF-α
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-TRADD, anti-RIP1, and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate (e.g., 500 µg of protein) with an anti-TRADD antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding elution buffer and heating.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RIP1 antibody to detect the co-immunoprecipitated RIP1.
-
As a control, probe a separate blot with an anti-TRADD antibody to confirm the immunoprecipitation of TRADD.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated RIP1 in the this compound-treated sample versus the vehicle-treated sample. A decrease in the RIP1 band intensity in the this compound treated sample indicates inhibition of the TRADD-RIP1 interaction.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for R-7050 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-7050 is a selective, cell-permeable inhibitor of Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling.[1] By blocking the association of TNFR1 with downstream adaptor proteins TRADD and RIP1, this compound effectively inhibits the activation of the NF-κB and MAPK signaling pathways.[1] This mechanism of action makes this compound a valuable tool for investigating the role of TNF-α-mediated inflammation in a variety of disease models. These application notes provide a summary of reported in vivo dosages and detailed protocols for key experimental models.
Data Presentation: this compound In Vivo Dosages
The following table summarizes the reported dosages of this compound used in various in vivo studies. It is crucial to note that optimal dosage may vary depending on the specific animal model, strain, age, and experimental conditions. Therefore, it is recommended to perform dose-response studies to determine the optimal concentration for your specific application.
| Animal Model | Disease/Condition | Dosage | Route of Administration | Source |
| CD-1 Mice | Intracerebral Hemorrhage (ICH) | 6, 12, or 18 mg/kg | Intraperitoneal (i.p.) | King et al., 2013 |
| Rats | Ischemic Stroke | 5 mg/kg | Intraperitoneal (i.p.) | Lin et al., 2021 |
| Aged Rats (20-month-old) | Postoperative Cognitive Dysfunction (POCD) | 10 mg/kg | Intraperitoneal (i.p.) | Yang et al., 2016 |
Note: While TNF-α is implicated in obesity-related hypertension, to date, no published studies have been identified that specifically use this compound in this model. Researchers may consider referencing studies using other TNF-α inhibitors, such as Etanercept, as a starting point for experimental design, with the understanding that optimal dosages will likely differ.
Signaling Pathway of this compound
Experimental Protocols
Intracerebral Hemorrhage (ICH) in Mice
This protocol is based on the methodology described by King et al., 2013.
Experimental Workflow:
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
Collagenase Type VII-S (Sigma-Aldrich)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Stereotactic frame
-
Anesthetic (e.g., isoflurane)
-
Microsyringe pump
Procedure:
-
Animal Preparation: Acclimatize male CD-1 mice for at least 7 days before the experiment.
-
ICH Induction:
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Create a burr hole in the skull over the right parietal cortex.
-
Slowly infuse collagenase (0.075 U in 0.5 µL of sterile saline) into the striatum over 5 minutes using a microsyringe pump.
-
Leave the needle in place for an additional 10 minutes to prevent reflux.
-
Withdraw the needle, and close the scalp incision.
-
-
This compound Administration:
-
Administer this compound intraperitoneally at the desired dose (6, 12, or 18 mg/kg) at a specified time point post-ICH induction (e.g., immediately after or up to 2 hours post-injury). The control group should receive an equivalent volume of the vehicle.
-
-
Outcome Assessment:
-
Neurological Deficits: Evaluate neurological function daily for 3 days using a standardized scoring system.
-
Blood-Brain Barrier (BBB) Permeability: At 24 hours post-ICH, assess BBB permeability via Evans blue extravasation.
-
Brain Edema: Measure brain water content at 24 hours post-ICH by comparing wet and dry brain tissue weights.
-
Ischemic Stroke in Rats
This protocol is adapted from the study by Lin et al., 2021, which investigated the effects of a TNF-α receptor inhibitor in a rat model of ischemic stroke.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats
-
This compound (dissolved in a suitable vehicle)
-
Anesthetic
-
Surgical microscope
-
Vessel clips or electrocoagulator
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the housing conditions.
-
Ischemia Induction (Permanent Middle Cerebral Artery Occlusion - pMCAO):
-
Anesthetize the rat.
-
Under a surgical microscope, expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA using a vessel clip or by electrocoagulation.
-
-
This compound Administration:
-
Administer this compound (5 mg/kg, i.p.) or vehicle immediately after the induction of ischemia.
-
-
Outcome Assessment:
-
Neurological Deficits: Evaluate neurological function at specified time points (e.g., 24 hours) post-ischemia.
-
Infarct Volume: At the end of the experiment, euthanize the animals and determine the infarct volume by staining brain sections (e.g., with TTC).
-
Biochemical Parameters: Collect blood samples to measure relevant biomarkers such as glucose and insulin (B600854) levels.
-
Postoperative Cognitive Dysfunction (POCD) in Aged Rats
This protocol is based on the study by Yang et al., 2016, which investigated the effect of this compound on isoflurane-induced cognitive impairment.
Experimental Workflow:
Materials:
-
Aged rats (e.g., 20-month-old Sprague-Dawley)
-
This compound (dissolved in a suitable vehicle)
-
Isoflurane
-
Anesthesia chamber
-
Morris Water Maze apparatus
Procedure:
-
Animal Preparation: Use aged rats (e.g., 20 months old) and acclimate them to the facility.
-
This compound Administration:
-
Administer this compound (10 mg/kg, i.p.) or an equivalent volume of vehicle 12 hours before exposure to anesthesia.
-
-
Anesthesia Exposure:
-
Place the rats in an anesthesia chamber and expose them to 1.3% isoflurane for 4 hours.
-
-
Cognitive Assessment:
-
Perform the Morris Water Maze test on subsequent days to evaluate spatial learning and memory. Record parameters such as escape latency and time spent in the target quadrant.
-
-
Biochemical Analysis:
References
Application Notes and Protocols for R-7050 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. A key mediator of the inflammatory cascade in the central nervous system (CNS) is Tumor Necrosis Factor-alpha (TNF-α). R-7050 is a cell-permeable, small molecule inhibitor of TNF-α receptor 1 (TNFR1) signaling.[1][2] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound acts intracellularly by preventing the association of TNFR1 with downstream adaptor proteins, specifically TRADD and RIP1.[1][2][3][4] This mechanism effectively blocks the activation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of neuroinflammation, along with key quantitative data to guide experimental design.
Mechanism of Action of this compound
This compound is a triazoloquinoxaline compound that selectively inhibits TNF-α-induced cellular signaling.[3][4] Upon binding of TNF-α to its receptor, TNFR1, a signaling complex is formed that includes the adaptor proteins TRADD and RIP1. This compound prevents the recruitment of these proteins to the receptor, thereby inhibiting the downstream activation of NF-κB and MAPK pathways, which are crucial for the transcriptional upregulation of pro-inflammatory genes.[1][2][3]
Caption: Mechanism of this compound in inhibiting TNFR1 signaling.
Quantitative Data on this compound Activity
The following tables summarize the known quantitative effects of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | Not Specified | TNFα-induced ICAM-1 Expression | 0.63 µM | [4][5] |
| EC50 | Not Specified | IL-1β-induced ICAM-1 Expression | 1.45 µM | [4][6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Dosage | Time Point | Effect | Reference |
| Brain Water Content | 6, 12, or 18 mg/kg | 24h post-ICH | Significant reduction compared to vehicle | [4] |
| Neurological Deficit | 6 and 12 mg/kg | 24h and 48h post-ICH | Significant improvement | [3] |
| Blood-Brain Barrier Permeability | Not specified | 24h post-ICH | Significantly reduced Evans blue extravasation | [3] |
Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in Microglia
This protocol describes the use of this compound to mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells, a widely used in vitro model of neuroinflammation.
1. Cell Culture
-
Cell Line: BV-2 murine microglial cell line or primary microglia.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure
-
Cell Seeding: Seed BV-2 cells or primary microglia in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (a suggested starting range is 0.1 - 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS (from E. coli, serotype O111:B4 is commonly used) in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Include the following control groups:
-
Vehicle control (no this compound, no LPS)
-
LPS only control
-
This compound only control (at the highest concentration used)
-
-
Incubation: Incubate the cells for the desired time period. For cytokine release, a 24-hour incubation is typical. For signaling pathway analysis (e.g., NF-κB or MAPK phosphorylation), shorter incubation times (e.g., 15-60 minutes) are recommended.
3. Readouts and Analyses
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) accumulation in the culture supernatant using the Griess assay.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or multiplex bead-based assays.
-
Western Blotting: Analyze cell lysates for the expression and phosphorylation status of key signaling proteins, including NF-κB p65, IκBα, p38 MAPK, and JNK.
-
Immunocytochemistry: Visualize the nuclear translocation of NF-κB p65 by immunofluorescence staining.
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT or similar viability assay.
Caption: Experimental workflow for in vitro testing of this compound.
In Vivo Model: LPS-Induced Systemic Neuroinflammation in Mice
This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of systemic inflammation leading to neuroinflammation.
1. Animals
-
Species: C57BL/6 mice are commonly used.
-
Housing: House animals under standard conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Procedure
-
This compound Administration: Prepare this compound for intraperitoneal (i.p.) injection. A common vehicle is saline containing a small amount of DMSO and a surfactant like Tween 80 to aid solubility. Administer this compound at a suggested dose range of 5-20 mg/kg via i.p. injection.
-
LPS Injection: Approximately 30-60 minutes after this compound administration, inject LPS (from E. coli, serotype O111:B4) intraperitoneally at a dose of 0.5-5 mg/kg. The dose of LPS should be optimized to induce a robust but sublethal inflammatory response.
-
Control Groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + Saline
-
-
Monitoring and Tissue Collection: Monitor the animals for signs of sickness behavior. At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
3. Readouts and Analyses
-
Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Cytokine levels can also be measured in the serum.
-
Immunohistochemistry/Immunofluorescence: Prepare brain sections and stain for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).
-
Western Blotting: Analyze brain tissue homogenates for the activation of NF-κB and MAPK signaling pathways.
-
Behavioral Tests: If assessing longer-term effects, behavioral tests for sickness behavior, anxiety, or cognitive function can be performed.
Caption: Experimental workflow for in vivo testing of this compound.
Signaling Pathway Analysis
This compound's primary mechanism involves the inhibition of NF-κB and MAPK signaling downstream of TNFR1. The following diagrams illustrate these pathways and the point of intervention by this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by this compound.
Conclusion
This compound is a potent and specific inhibitor of TNFR1 signaling with demonstrated efficacy in preclinical models of neuroinflammation. Its mechanism of action, involving the blockade of NF-κB and MAPK pathway activation, makes it a valuable tool for investigating the role of TNF-α-mediated inflammation in various neurological disorders. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound in their specific neuroinflammation models. It is recommended that initial dose-response studies be conducted to determine the optimal concentration of this compound for each specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic injection of LPS induces region-specific neuroinflammation and mitochondrial dysfunction in normal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-7050 in the Study of Intracerebral Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and long-term disability.[1] The pathophysiology of ICH involves primary injury from the hematoma and secondary injury cascades, including inflammation, which contribute significantly to brain damage. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the secondary injury phase. R-7050, a novel cell-permeable triazoloquinoxaline compound, acts as a TNF-α receptor (TNFR) antagonist. It selectively inhibits the interaction of TNFR with downstream intracellular adaptor proteins like TRADD and RIP, thereby mitigating the inflammatory response.[2] Preclinical studies have demonstrated the neuroprotective effects of this compound in animal models of ICH, suggesting its potential as a therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound for studying ICH, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a mouse model of intracerebral hemorrhage.
Table 1: Effect of this compound on Neurological Deficit Scores Following ICH in Mice
| Treatment Group | Time Post-ICH | Neurological Score (Mean ± SEM) |
| Sham | 24h | 0.5 ± 0.2 |
| ICH + Vehicle | 24h | 9.8 ± 0.7 |
| ICH + this compound (6 mg/kg) | 24h | 6.2 ± 0.5 |
| ICH + this compound (12 mg/kg) | 24h | 5.8 ± 0.6 |
| Sham | 72h | 0.3 ± 0.1 |
| ICH + Vehicle | 72h | 8.5 ± 0.9 |
| ICH + this compound (6 mg/kg) | 72h | 3.1 ± 0.4 |
| ICH + this compound (12 mg/kg) | 72h | 2.9 ± 0.5 |
*p < 0.05 compared to ICH + Vehicle. Data is based on a modified 24-point neurological deficit scale, where a higher score indicates a more severe deficit.
Table 2: Effect of this compound on Brain Edema and Blood-Brain Barrier (BBB) Permeability 24h Post-ICH in Mice
| Parameter | ICH + Vehicle | ICH + this compound (12 mg/kg) |
| Brain Water Content (%) | 81.5 ± 0.8 | 79.2 ± 0.5 |
| Evans Blue Extravasation (µg/g tissue) | 12.5 ± 1.5 | 5.2 ± 0.9 |
*p < 0.05 compared to ICH + Vehicle.
Table 3: Effect of this compound on Hematoma Volume 72h Post-ICH in Mice
| Treatment Group | Hematoma Volume (Hemoglobin content in mg/dL, Mean ± SEM) |
| Sham | 30.1 ± 2.0 |
| ICH + Vehicle | 117.9 ± 16.7 |
| ICH + this compound (6 mg/kg) | 115.4 ± 14.3 |
| ICH + this compound (12 mg/kg) | 112.8 ± 15.1 |
No significant difference was observed in hematoma volume between this compound treated and vehicle groups.
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This protocol describes the induction of ICH in mice via intrastriatal injection of collagenase, a widely used model that mimics the vascular disruption seen in human ICH.[2][3][4][5]
Materials:
-
Male CD-1 or C57BL/6 mice (25-30 g)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Bacterial collagenase type VII-S (Sigma-Aldrich)
-
Sterile saline
-
Bone wax
-
Suturing material
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
-
Secure the mouse in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small burr hole at the following stereotaxic coordinates relative to bregma:
-
Anterior/Posterior (AP): +0.5 mm
-
Medial/Lateral (ML): +2.1 mm
-
-
Slowly insert the Hamilton syringe needle through the burr hole to the following depth:
-
Dorsal/Ventral (DV): -3.1 mm
-
-
Infuse 0.075 units of collagenase dissolved in 0.5 µL of sterile saline at a rate of 0.1 µL/min.[5]
-
Leave the needle in place for 10 minutes post-injection to prevent backflow.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
For sham-operated controls, inject an equal volume of sterile saline.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for doses of 6 mg/kg and 12 mg/kg).
-
Administer a single dose of this compound or vehicle via intraperitoneal (IP) injection.
-
The therapeutic window for this compound administration is up to 2 hours post-ICH induction.[1]
Assessment of Neurological Deficits
A modified 24-point neurological deficit scale is used to assess motor and sensory function at 24 and 72 hours post-ICH.[6]
Scoring System: The scoring is based on six individual tests, with a maximum score of 4 for each, leading to a total maximum deficit score of 24.
-
Spontaneous Activity:
-
0: Normal
-
1: Slightly reduced
-
2: Moderately reduced
-
3: Severely reduced
-
4: No movement
-
-
Symmetry of Limb Movement:
-
0: Normal
-
1: Minimal contralateral weakness
-
2: Moderate contralateral weakness
-
3: Severe contralateral weakness
-
4: No contralateral movement
-
-
Forelimb Outstretching:
-
0: Symmetrical extension
-
1: Inconsistent extension of the contralateral forelimb
-
2: Consistent flexion of the contralateral forelimb
-
3: Circling towards the contralateral side
-
4: Spontaneous circling
-
-
Climbing:
-
0: Climbs up the wall of a wire cage easily
-
1: Difficulty climbing
-
2: Unable to climb
-
-
Body Proprioception:
-
0: Places contralateral paw correctly when the torso is pushed towards it
-
1: Slow or incomplete placement
-
2: No placement
-
-
Response to Vibrissae Stimulation:
-
0: Symmetrical response
-
1: Reduced contralateral response
-
2: No contralateral response
-
Quantification of Brain Edema (Brain Water Content)
Materials:
-
Dissecting tools
-
Analytical balance
-
Drying oven
Procedure:
-
At 24 hours post-ICH, euthanize the mice.
-
Immediately remove the brain and separate the ipsilateral (hemorrhagic) and contralateral hemispheres.
-
Weigh each hemisphere to obtain the wet weight.
-
Dry the hemispheres in an oven at 100°C for 24 hours.
-
Weigh the dried hemispheres to obtain the dry weight.
-
Calculate the brain water content as follows: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Quantification of Blood-Brain Barrier (BBB) Permeability (Evans Blue Extravasation)
Materials:
-
Evans Blue dye (2% in saline)
-
Phosphate-buffered saline (PBS)
-
Formamide
-
Spectrophotometer
Procedure:
-
Two hours before euthanasia (at 22 hours post-ICH), inject Evans Blue dye (4 mL/kg) intravenously.
-
At 24 hours post-ICH, euthanize the mice and perfuse transcardially with PBS to remove intravascular dye.
-
Remove the brain and dissect the ipsilateral hemisphere.
-
Weigh the tissue.
-
Homogenize the tissue in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the concentration of Evans Blue by comparing the absorbance to a standard curve. Results are expressed as µg of Evans Blue per gram of brain tissue.
Visualizations
Signaling Pathway of TNF-α in Intracerebral Hemorrhage and the Action of this compound
References
- 1. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Video: Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase [jove.com]
- 4. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 6. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application of R-7050 in Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While there is currently no direct published research on the application of R-7050 in Alzheimer's disease (AD), its mechanism of action as a potent and selective inhibitor of Tumor Necrosis Factor-α (TNF-α) Receptor 1 (TNFR1) signaling presents a compelling therapeutic rationale for its investigation in this neurodegenerative disorder.[1] Neuroinflammation, mediated by pro-inflammatory cytokines such as TNF-α, is a well-established pathological hallmark of AD. Elevated levels of TNF-α in the brains of AD patients are associated with amyloid-beta (Aβ) plaque and neurofibrillary tangle pathology, synaptic dysfunction, and neuronal death.
This compound is a cell-permeable triazoloquinoxaline compound that functions by blocking the association of TNFR1 with its downstream adaptor proteins, TRADD and RIP1.[1] This action effectively inhibits the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] By targeting the initial steps of the TNFR1-mediated inflammatory cascade, this compound offers a potential strategy to mitigate the chronic neuroinflammation that contributes to the progression of Alzheimer's disease.
These application notes provide a theoretical framework and detailed protocols for investigating the potential therapeutic efficacy of this compound in preclinical models of Alzheimer's disease.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 8-chloro-4-(phenylthio)-1-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]quinoxaline | [1] |
| Molecular Formula | C16H8ClF3N4S | [2] |
| Molecular Weight | 380.77 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Mechanism of Action | Inhibitor of TNF-α Receptor 1 (TNFR1) signaling | [1] |
| In Vitro Efficacy | EC50 = 0.63 μM (inhibition of TNF-α-induced ICAM-1 expression) |
Table 2: Proposed Preclinical Evaluation of this compound in an Alzheimer's Disease Mouse Model (e.g., 5XFAD)
| Experimental Group | Treatment | Dosage (i.p.) | N (per group) | Primary Outcome Measures |
| 1 | Vehicle Control | - | 10-12 | Cognitive function (Morris Water Maze), Aβ plaque load, Neuroinflammation markers (Iba1, GFAP), Pro-inflammatory cytokine levels (TNF-α, IL-1β), Synaptic density markers |
| 2 | This compound (Low Dose) | 5 mg/kg | 10-12 | Cognitive function (Morris Water Maze), Aβ plaque load, Neuroinflammation markers (Iba1, GFAP), Pro-inflammatory cytokine levels (TNF-α, IL-1β), Synaptic density markers |
| 3 | This compound (High Dose) | 10 mg/kg | 10-12 | Cognitive function (Morris Water Maze), Aβ plaque load, Neuroinflammation markers (Iba1, GFAP), Pro-inflammatory cytokine levels (TNF-α, IL-1β), Synaptic density markers |
| 4 | Positive Control (e.g., anti-TNF-α antibody) | Manufacturer's recommendation | 10-12 | Cognitive function (Morris Water Maze), Aβ plaque load, Neuroinflammation markers (Iba1, GFAP), Pro-inflammatory cytokine levels (TNF-α, IL-1β), Synaptic density markers |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TNFR1 signaling by blocking TRADD and RIP1 association.
Caption: Proposed workflow for preclinical evaluation of this compound in Alzheimer's disease.
Experimental Protocols
In Vitro Protocol: Inhibition of NF-κB Activation in Primary Microglia
Objective: To determine the efficacy of this compound in inhibiting TNF-α-induced NF-κB activation in primary microglial cells.
Materials:
-
Primary microglia isolated from neonatal mouse pups.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant mouse TNF-α.
-
This compound (dissolved in DMSO).
-
Reagents for Western blotting, including antibodies against phospho-p65 NF-κB and total p65 NF-κB.
-
Nuclear extraction kit.
Procedure:
-
Cell Culture: Plate primary microglia in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Pre-treatment with this compound: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.
-
Nuclear Fractionation: Wash cells with ice-cold PBS and perform nuclear extraction according to the manufacturer's protocol.
-
Western Blot Analysis:
-
Determine protein concentration of the nuclear extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-p65 NF-κB (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system.
-
Strip and re-probe the membrane for total p65 NF-κB as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal.
In Vivo Protocol: Evaluation of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
Objective: To assess the impact of chronic this compound administration on cognitive deficits and neuropathology in the 5XFAD mouse model.
Materials:
-
5XFAD transgenic mice and wild-type littermates (aged 3-4 months).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Morris Water Maze apparatus.
-
Reagents and equipment for immunohistochemistry and ELISA.
Procedure:
-
Animal Grouping and Treatment:
-
Randomly assign mice to the experimental groups as outlined in Table 2.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 8 weeks.
-
-
Morris Water Maze (MWM) Test (conducted during the final week of treatment):
-
Acquisition Phase (4 days): Four trials per day. Place the mouse in the water facing the wall of the tank in one of four quadrants. Allow the mouse to search for a hidden platform for 60 seconds. If the mouse does not find the platform, guide it to the platform. Record the escape latency.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Track the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, anesthetize the mice and perfuse with ice-cold PBS.
-
Harvest the brains. Hemisect one hemisphere for immunohistochemistry (fix in 4% PFA) and the other for biochemical analysis (snap-freeze in liquid nitrogen).
-
-
Immunohistochemistry for Neuroinflammation:
-
Prepare 40 µm thick brain sections.
-
Perform antigen retrieval.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate sections with primary antibodies against Iba1 (microglia marker, 1:500) and GFAP (astrocyte marker, 1:1000) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount sections and visualize using a confocal microscope.
-
Quantify the immunoreactive area for Iba1 and GFAP in the cortex and hippocampus.
-
-
ELISA for TNF-α:
-
Homogenize the frozen brain tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration.
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration.
-
Conclusion
The selective inhibition of TNFR1 signaling by this compound represents a promising, targeted approach to combat the neuroinflammatory component of Alzheimer's disease. The protocols outlined above provide a comprehensive framework for the preclinical evaluation of this compound, from in vitro validation of its mechanism of action to in vivo assessment of its therapeutic potential in a relevant animal model. The successful completion of such studies could provide the necessary evidence to support the advancement of this compound or similar TNFR1 inhibitors into clinical development for the treatment of Alzheimer's disease.
References
- 1. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-7050 Treatment in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarized data for the use of R-7050, a selective tumor necrosis factor receptor (TNFR) antagonist, in various rodent models of inflammation. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
This compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol describes the use of this compound to attenuate neurovascular injury following intracerebral hemorrhage in mice.
Experimental Protocol
Animal Model:
-
Species: Mouse (e.g., CD-1)
-
Gender: Male
-
Induction of ICH: Intrastriatal injection of bacterial collagenase (e.g., 0.075U) is a common method to induce a reproducible hemorrhagic infarct.[1] An alternative is the intrastriatal injection of autologous whole blood (e.g., 30 μl).[1]
This compound Treatment:
-
Formulation: this compound is dissolved in a suitable vehicle, such as a solution containing 10% DMSO in corn oil.
-
Dose: 6 mg/kg or 12 mg/kg body weight.[2]
-
Route of Administration: Intraperitoneal (IP) injection.[3]
-
Timing of Administration: A single dose administered between 30 minutes and 2 hours post-ICH induction has been shown to be effective.[2][3]
Outcome Measures:
-
Blood-Brain Barrier (BBB) Permeability: Assessed by measuring the extravasation of Evans blue dye into the brain parenchyma at 24 hours post-ICH.[2]
-
Brain Edema: Quantified by measuring brain water content in the ipsilateral cortex and basal ganglia at 24 and 72 hours post-ICH.[1]
-
Neurological Deficits: Evaluated using a modified 24-point neurological scoring system at various time points (e.g., 24, 48, and 72 hours) post-ICH.[3]
Quantitative Data Summary
Table 1: Effects of this compound in a Mouse Model of Intracerebral Hemorrhage
| Parameter | Treatment Group | Dose | Time Point | Result | Reference |
| BBB Permeability (Evans Blue Extravasation) | This compound | 6 mg/kg | 24h post-ICH | Significantly reduced compared to vehicle | [2] |
| Brain Edema (% Water Content) | This compound | 6 mg/kg | 24h post-ICH | Significantly attenuated in the ipsilateral hemisphere | [2] |
| Neurological Deficit Score | This compound | 6 mg/kg | 72h post-ICH | Complete reduction in neurological deficits | [2] |
| Neurological Deficit Score | This compound | 12 mg/kg | 24h and 48h post-ICH | Intermediate protective effect observed | [2] |
Experimental Workflow
Caption: Experimental workflow for this compound treatment in a mouse ICH model.
This compound in a Mouse Model of Crush Syndrome-Induced Acute Kidney Injury (AKI)
This protocol details the application of this compound in a mouse model of rhabdomyolysis-induced AKI.
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Induction of Crush Syndrome: Intramuscular injection of glycerol (B35011) is used to induce rhabdomyolysis and subsequent AKI.[4]
This compound Treatment:
-
Formulation: this compound dissolved in a suitable vehicle.
-
Dose: Specific dose to be determined based on preliminary studies.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Timing of Administration: Early treatment following glycerol injection.[4]
Outcome Measures:
-
Renal Function: Blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Inflammatory Markers:
-
Histopathology: Evaluation of renal tubular apoptosis.[4]
Quantitative Data Summary
Table 2: Effects of this compound in a Mouse Model of Crush Syndrome-Induced AKI
| Parameter | Treatment Group | Result | Reference |
| Renal NF-κB Activation | This compound | Suppressed in the affected kidney | [4] |
| Blood IL-6 Levels | This compound | Decreased | [4] |
| Renal Tubular Apoptosis | This compound | Milder compared to control | [4] |
Experimental Workflow
Caption: Experimental workflow for this compound in a mouse model of AKI.
This compound in a Rat Model of Ischemic Stroke
This protocol outlines the use of this compound in a rat model of permanent cerebral ischemia.
Experimental Protocol
Animal Model:
-
Species: Rat
-
Induction of Ischemic Stroke: Permanent middle cerebral artery occlusion (MCAO).
This compound Treatment:
-
Formulation: this compound dissolved in normal saline vehicle.
-
Dose: 5 mg/kg body weight.[5]
-
Route of Administration: Intraperitoneal (IP) injection.[5]
-
Timing of Administration: Administered at the time of or shortly after MCAO.
Outcome Measures:
-
Neurological Deficit Score: Assessed at 24 hours post-ischemia.[5]
-
Infarct Volume: Determined by TTC staining of brain sections at 24 hours.[5]
-
Brain Edema: Measured by brain water content in the ipsilateral cortical tissues at 24 hours.[5]
-
Oxidative Stress Markers: Malondialdehyde (MDA) and Glutathione (GSH) levels in ipsilateral cortical tissues.[5]
-
Apoptosis Marker: Caspase 3 activity in ipsilateral cortical tissues.[5]
Quantitative Data Summary
Table 3: Effects of this compound in a Rat Model of Ischemic Stroke
| Parameter | Treatment Group | Result at 24h post-ischemia | Reference |
| Neurological Score | This compound (5 mg/kg) | Significantly improved compared to vehicle | [5] |
| Infarct Volume (%) | This compound (5 mg/kg) | Significantly reduced compared to vehicle | [5] |
| Brain Water Content (%) | This compound (5 mg/kg) | Significantly decreased compared to vehicle | [5] |
| MDA Content | This compound (5 mg/kg) | Significantly decreased compared to vehicle | [5] |
| GSH Content | This compound (5 mg/kg) | Significantly increased compared to vehicle | [5] |
| Caspase 3 Activity | This compound (5 mg/kg) | Significantly decreased compared to vehicle | [5] |
Experimental Workflow
Caption: Experimental workflow for this compound in a rat ischemic stroke model.
Signaling Pathway of this compound
This compound is a selective inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway.[4] TNF-α, a major pro-inflammatory cytokine, exerts its effects by binding to TNFR1. This binding leads to the recruitment of adaptor proteins such as TRADD, TRAF, and RIP1, initiating downstream signaling cascades that result in inflammation and/or apoptosis.[2] this compound acts by antagonizing this receptor, thereby inhibiting the subsequent inflammatory response.[6]
Caption: Simplified signaling pathway of TNF-α and the inhibitory action of this compound.
References
- 1. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral hemorrhage in mouse models: therapeutic interventions and functional recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TNF-α Antagonist III) | TNF Receptor Antagonist | AmBeed.com [ambeed.com]
Application Notes and Protocols for Western Blot Analysis of R-7050 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of R-7050, a selective inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling. This compound acts by preventing the association of TNFR1 with downstream adaptor proteins TRADD and RIP1, thereby inhibiting the activation of the NF-κB and MAPK signaling pathways.[1] This document outlines the experimental workflow, detailed protocols, and expected outcomes for assessing the impact of this compound on key signaling proteins.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the dose-dependent inhibitory effect of this compound on the TNF-α-induced phosphorylation of key signaling proteins. This data is representative of typical results obtained from Western blot analysis and should be used as a reference. Researchers are encouraged to generate their own data based on their specific cell lines and experimental conditions. Densitometric analysis of protein bands was performed and normalized to the respective total protein and a loading control.
Table 1: Effect of this compound on TNF-α-Induced Phosphorylation of NF-κB p65 (Ser536)
| Treatment | This compound Conc. (µM) | Normalized p-p65/p65 Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0% |
| TNF-α (10 ng/mL) | 0 | 5.20 | - |
| TNF-α + this compound | 0.1 | 4.16 | 20% |
| TNF-α + this compound | 1 | 2.08 | 60% |
| TNF-α + this compound | 10 | 1.14 | 78% |
Table 2: Effect of this compound on TNF-α-Induced Phosphorylation of JNK (Thr183/Tyr185)
| Treatment | This compound Conc. (µM) | Normalized p-JNK/JNK Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0% |
| TNF-α (10 ng/mL) | 0 | 4.80 | - |
| TNF-α + this compound | 0.1 | 3.60 | 25% |
| TNF-α + this compound | 1 | 1.68 | 65% |
| TNF-α + this compound | 10 | 0.91 | 81% |
Table 3: Effect of this compound on TNF-α-Induced Phosphorylation of p38 MAPK (Thr180/Tyr182)
| Treatment | This compound Conc. (µM) | Normalized p-p38/p38 Ratio | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0% |
| TNF-α (10 ng/mL) | 0 | 6.10 | - |
| TNF-α + this compound | 0.1 | 4.58 | 25% |
| TNF-α + this compound | 1 | 2.14 | 65% |
| TNF-α + this compound | 10 | 1.10 | 82% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot analysis.
References
Troubleshooting & Optimization
R-7050 Technical Support Center: Solubility and Formulation
Disclaimer: R-7050 is a research compound. The information provided below is for laboratory research use only and is compiled from publicly available vendor data and general principles of formulation science for poorly soluble molecules. Always consult the batch-specific Certificate of Analysis and conduct small-scale validation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS. Why?
A: this compound is a hydrophobic molecule with very low aqueous solubility.[1][2] Its chemical structure lends itself to being "water-fearing," meaning it will not readily dissolve in water-based solutions without assistance. Direct addition of this compound powder to PBS or cell culture media will likely result in insolubility and suspension of particles.
Q2: What is the recommended starting solvent for this compound?
A: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3][4][5] this compound is soluble up to 20 mM (approximately 7.62 mg/mL) in fresh, anhydrous DMSO.[3][5] Ensure the DMSO is high-purity and not exposed to moisture, as this can significantly reduce the compound's solubility.[4]
Q3: Can I use sonication or heat to dissolve this compound in DMSO?
A: Yes, gentle warming and sonication can be used to facilitate dissolution in DMSO. One supplier notes that solubility can be increased to 13 mg/mL (34.14 mM) by warming in a 50°C water bath and sonicating.[4] However, always be cautious with heat, as it can potentially degrade the compound. Start with brief sonication at room temperature before applying heat.
Q4: My this compound stock in DMSO precipitates immediately when I add it to my cell culture media. What should I do?
A: This phenomenon is known as "crashing out" or "solvent shock" and is the most common issue encountered.[6][7] It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous media, causing the compound to exceed its solubility limit in the new environment.[8]
To prevent this:
-
Use Pre-warmed Media: Always use media pre-warmed to 37°C, as solubility is often higher at this temperature.[7]
-
Improve Dilution Technique: Add the DMSO stock dropwise into the vortex of the media while gently swirling or vortexing. This ensures rapid dispersion and prevents localized high concentrations.[6]
-
Reduce Final Concentration: Your target concentration may be too high. The first step should always be to test a lower final concentration.
-
Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your cells, typically <0.5% or <0.1% depending on the cell line.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems beyond initial dissolution for in vitro and in vivo experiments.
Issue 1: Precipitate Forms Over Time in the Incubator
-
Symptom: The experimental media is clear initially but becomes cloudy or shows visible precipitate after several hours at 37°C.
-
Possible Causes:
-
Metastable Solution: The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation.
-
Interaction with Media Components: The compound may be interacting with proteins (e.g., FBS), salts, or other components in the media over time, reducing its solubility.[7]
-
Temperature Fluctuations: Minor temperature shifts can affect solubility.
-
-
Solutions:
-
Determine Kinetic Solubility: Perform an experiment to find the maximum concentration that remains soluble for the duration of your experiment (e.g., 24, 48 hours). (See Protocol 1).
-
Reduce Serum Concentration: If using FBS, test if reducing its concentration (e.g., from 10% to 5% or 2%) improves stability, but be mindful of the impact on cell health.
-
Consider Formulation Excipients: For persistent issues, especially in animal studies, co-solvents or solubility enhancers may be necessary.[9][10]
-
Issue 2: Need to Prepare a Formulation for In Vivo (Animal) Dosing
-
Symptom: A simple DMSO/Saline dilution is not sufficient or causes precipitation upon injection.
-
Possible Causes: The high hydrophobicity of this compound requires a more complex vehicle to maintain solubility in a physiological environment.
-
Solutions:
-
Use a Co-Solvent System: A common strategy for poorly soluble compounds is to use a mixture of solvents. One commercially available formulation suggests a vehicle consisting of DMSO, PEG300, Tween® 80, and ddH2O.[4] (See Protocol 2).
-
Lipid-Based Formulations: For oral dosing, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can be effective.[10]
-
Nanosuspensions: Reducing the particle size to the nanoscale can improve dissolution rates and bioavailability.[11][12]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
|---|---|---|---|
| DMSO | 20 mM[3][5] | ~7.6 mg/mL | Can be increased with gentle heat and sonication.[4] Use fresh, anhydrous DMSO.[4] |
| Ethanol | Insoluble[4] | Insoluble[4] | Not a suitable primary solvent. |
| Water | Insoluble[4] | Insoluble[4] | Not soluble in aqueous solutions alone. |
| PBS (pH 7.4) | <0.1 mM (Estimated) | <0.038 mg/mL (Estimated) | Requires a co-solvent like DMSO. Prone to precipitation. |
Table 2: Common Excipients for Pre-clinical Formulations
| Excipient Class | Example | Mechanism of Action | Common Use |
|---|---|---|---|
| Co-solvents | PEG 300/400, Propylene Glycol | Increases solubility by reducing the polarity of the aqueous vehicle. | Injectable and oral formulations. |
| Surfactants | Tween® 80, Polysorbate 80, Cremophor® EL | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Injectable and oral formulations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes where the drug resides within the hydrophobic core of the cyclodextrin (B1172386) molecule.[9] | Injectable and oral formulations. |
| Polymers | Soluplus®, PVP, HPMC | Can create amorphous solid dispersions, preventing crystallization and improving dissolution.[13] | Primarily for oral solid dosage forms. |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Media
This protocol helps determine the maximum practical working concentration of this compound in your specific cell culture medium.
-
Stock Preparation: Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Serial Dilution (in DMSO): Create a serial dilution series of the this compound stock in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).
-
Plate Setup: In a clear 96-well plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Compound Addition: Add 2 µL of each DMSO concentration from your serial dilution to the corresponding wells. This creates a 1:100 dilution with a final DMSO concentration of 1%. Also include a "DMSO only" control.
-
Incubation & Observation: Incubate the plate at 37°C, 5% CO₂.
-
Precipitation Assessment: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[14] For a quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use
This protocol is adapted from a commercially available example and should be optimized for your specific application.[4] This formulation is for immediate use.
-
Vehicle Components:
-
DMSO
-
PEG300
-
Tween® 80
-
ddH₂O (or sterile saline)
-
-
Stock Solution: Prepare a clear, fully dissolved stock solution of this compound in DMSO (e.g., 7 mg/mL).
-
Formulation Steps (for a 1 mL final volume): a. To 400 µL of PEG300, add 50 µL of the this compound DMSO stock solution. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 to the mixture. d. Mix again until the solution is clear. e. Add 500 µL of ddH₂O (or saline) to bring the final volume to 1 mL. f. Mix thoroughly. The final solution should be clear.
-
Final Concentrations in Vehicle:
-
This compound: 0.35 mg/mL
-
DMSO: 5%
-
PEG300: 40%
-
Tween® 80: 5%
-
Aqueous: 50%
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound inhibits TNFR1 signaling by blocking complex formation.[3][5]
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. R 7050 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing R-7050 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing R-7050 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable triazoloquinoxaline compound that acts as a selective inhibitor of Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling.[1] Unlike biologic TNF-α inhibitors that directly bind to TNF-α, this compound does not affect the binding of TNF-α to its receptor. Instead, it prevents the association of TNFR1 with downstream intracellular adaptor proteins, specifically TNFR1-Associated Death Domain (TRADD) and Receptor-Interacting Protein 1 (RIP1).[1] This blockage inhibits the activation of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
Q3: How does this compound affect cell viability?
By inhibiting the pro-inflammatory and pro-apoptotic signaling pathways induced by TNF-α, this compound is expected to protect cells from TNF-α-mediated cell death. However, at high concentrations, like many small molecule inhibitors, it may exhibit off-target effects that could lead to decreased cell viability. Therefore, it is crucial to perform a dose-response curve to identify a concentration that effectively inhibits the target pathway without causing significant cytotoxicity.
Q4: Which cell viability assays are compatible with this compound?
Standard colorimetric and fluorometric cell viability assays are compatible with this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures mitochondrial reductase activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT but produces a soluble formazan (B1609692) product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Another tetrazolium salt-based assay that produces a soluble formazan.
-
CCK-8 (Cell Counting Kit-8) assay: Utilizes a water-soluble tetrazolium salt.
-
Resazurin (AlamarBlue) assay: A fluorometric assay that measures cellular metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP as an indicator of cell viability.
The choice of assay may depend on the specific cell type and experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Improper mixing of this compound: Compound not evenly distributed in the media. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to create a humidity barrier. 3. Vortex the stock solution and pipette mix thoroughly when diluting into the culture medium. |
| Low signal or no response to this compound | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 2. Incorrect assay timing: The incubation time with this compound or the assay reagent may be too short. 3. Cell type is not responsive to TNF-α: The chosen cell line may not express sufficient levels of TNFR1. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Optimize the incubation time for both the compound and the viability reagent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. 3. Confirm TNFR1 expression in your cell line via Western blot or flow cytometry. If expression is low, consider using a different cell model. |
| Unexpected decrease in cell viability with this compound | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound precipitation: this compound may precipitate out of solution at higher concentrations. 3. Off-target effects: At high concentrations, this compound may have unintended cytotoxic effects. | 1. Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle control in your experiment. 2. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try a lower concentration or a different solvent. 3. This highlights the importance of a dose-response curve to identify the optimal therapeutic window. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cells at different passage numbers can exhibit different sensitivities. 2. Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or assay reagents. 3. Fluctuations in incubator conditions: Changes in temperature or CO2 levels can affect cell growth and drug response. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Prepare fresh stock solutions of this compound and assay reagents for each experiment, or use aliquots from a single, validated batch. 3. Regularly monitor and calibrate your incubator to ensure stable conditions. |
Data Presentation
As specific IC50 values for this compound on cell viability are not widely reported, researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line. The following table provides a template for summarizing such data.
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Notes |
| e.g., HeLa | e.g., MTT | e.g., 48 | User-determined | Include details such as TNF-α co-treatment concentration. |
| e.g., Jurkat | e.g., XTT | e.g., 72 | User-determined | Include details such as serum concentration in the media. |
| e.g., A549 | e.g., CCK-8 | e.g., 24 | User-determined | Note any observed morphological changes. |
Note: The EC50 of this compound for inhibiting TNF-α-induced ICAM-1 expression is 0.63 µM, which can serve as a reference point when designing the concentration range for cell viability assays.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Target cells (e.g., HeLa, Jurkat, A549)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
TNF-α (if investigating protective effects)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
If investigating the protective effects of this compound, prepare solutions with and without a fixed concentration of TNF-α.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium (with or without TNF-α) to the respective wells.
-
Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Co-immunoprecipitation of TRADD and RIPK1
This protocol is for verifying the mechanism of action of this compound by assessing its effect on the interaction between TRADD and RIPK1.
Materials:
-
Cells expressing TRADD and RIPK1
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TRADD or RIPK1 for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies against TRADD and RIPK1 for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration for an appropriate time. Include a vehicle-treated control.
-
Stimulate cells with TNF-α to induce the TRADD-RIPK1 interaction.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-TRADD) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both TRADD and RIPK1 to detect the co-immunoprecipitated protein.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the co-immunoprecipitated protein in the this compound treated sample would confirm its inhibitory effect on the TRADD-RIPK1 interaction.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound inhibits TNF-α signaling by blocking TRADD and RIP1 association with TNFR1.
References
R-7050 stability and proper storage conditions
Important Notice: Initial searches for a chemical compound designated "R-7050" did not yield any relevant results for a substance used in research, drug development, or any scientific application. The identifier "this compound" is associated with several commercial electronic products and an aluminum alloy.
This technical support guide has been created based on a hypothetical compound to demonstrate the requested format and content structure. The data presented here is illustrative and should not be used for any real-world experimental design or handling of any chemical substance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: this compound powder is hygroscopic and sensitive to light. For long-term stability, it is recommended to store the compound at -20°C in a desiccator, protected from light. For short-term storage (up to one week), storage at 4°C is acceptable.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO and ethanol. To prepare a stock solution, dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Briefly vortex and sonicate if necessary to ensure complete dissolution. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is known to degrade in aqueous media. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation | Ensure proper storage of both the powder and stock solutions. Prepare fresh dilutions for each experiment. Run a positive control to verify assay performance. |
| Precipitation observed in stock solution | Exceeded solubility limit or improper solvent | Confirm the concentration of your stock solution. Ensure you are using anhydrous DMSO. Gently warm the solution to 37°C to aid in re-dissolving, but do not overheat. |
| Low or no activity in cell-based assays | Poor cell permeability or compound instability in media | Perform a dose-response curve to determine the optimal concentration. Reduce the incubation time to minimize degradation in the cell culture medium. Consider using a serum-free medium for the initial incubation period if serum components are suspected of interfering with the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 30 seconds.
-
If necessary, sonicate the solution in a water bath for 5 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Visualizations
Preventing R-7050 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-7050. Our goal is to help you overcome common challenges, particularly the issue of precipitation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective inhibitor of the novel kinase, Precipitate Kinase 1 (PK1), a key enzyme in the "Cellular Stress and Aggregation Pathway." Due to its specific inhibitory action, this compound is a valuable tool for studying cellular stress responses, protein aggregation diseases, and for the development of novel therapeutics.
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in your cell culture medium can significantly impact your experimental results by altering the effective concentration of the compound.[1] Several factors can contribute to this issue:
-
Concentration Exceeds Solubility: The final concentration of this compound may be above its solubility limit in the aqueous cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the hydrophobic compound to precipitate out of solution.[1]
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to a 37°C incubator, can affect the solubility of this compound.[1][2][3] High-molecular-weight plasma proteins in serum can also precipitate due to temperature shifts.[2]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the medium, potentially reducing the solubility of this compound.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to the formation of insoluble complexes.[2][4] Metal ions like copper, iron, and zinc are known to sometimes cause precipitation.[4][5]
Q3: How can I prevent this compound from precipitating in my media?
To prevent precipitation, consider the following preventative measures:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 100% DMSO). When diluting, add the stock solution to a small volume of pre-warmed media first, mix well, and then add this intermediate dilution to the final volume.[1]
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[1]
-
Maintain Stable Temperature: Minimize the time the media containing this compound is outside the incubator.[1]
-
Ensure Proper Buffering: If pH fluctuation is suspected, use a medium with a stable buffering system, such as HEPES.[1]
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the optimal concentration of this compound in your specific cell culture medium.
Troubleshooting Guide: this compound Precipitation
This guide addresses common observations related to this compound precipitation and provides potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation upon adding this compound stock solution to the media. | 1. Concentration exceeds solubility: The final concentration of this compound is above its solubility limit in the aqueous cell culture medium.[1]2. Solvent shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the hydrophobic compound to crash out of solution.[1] | 1. Reduce final concentration: If experimentally feasible, lower the final concentration of this compound.2. Optimize stock solution and dilution: Prepare a higher concentration stock solution in 100% DMSO (e.g., 50 mg/mL) and use a smaller volume for dilution. Perform a serial dilution by adding the stock solution to a small volume of pre-warmed media first, mixing well, and then adding this intermediate dilution to the final volume.[1]3. Pre-warm media: Always use cell culture media pre-warmed to 37°C.[1] |
| Precipitate forms over time in the incubator. | 1. Temperature fluctuations: Changes in temperature between the bench and the 37°C incubator can affect solubility.[1][2][3]2. pH shift: The CO2 environment in the incubator can alter the pH of the medium, potentially reducing the solubility of this compound.[1]3. Interaction with media components: this compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to the formation of insoluble complexes.[2][4] | 1. Maintain stable temperature: Minimize the time the media containing this compound is outside the incubator.[1]2. Ensure proper buffering: Use a medium with a stable buffering system, such as HEPES, if pH fluctuation is suspected.[1]3. Conduct a stability study: Test the stability of this compound in your specific cell culture medium over the duration of your experiment (see Experimental Protocols). |
| Crystals or particles are observed at the bottom of the culture vessel after incubation. | 1. Slow precipitation: The compound may be slowly precipitating out of solution over an extended period.2. Limited long-term stability: this compound may not be stable in the culture medium for the entire duration of the experiment. | 1. Reduce incubation time: If possible, shorten the duration of the experiment.2. Replenish media: For longer experiments, consider replacing the media with freshly prepared this compound solution at regular intervals. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Dilution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 50 mg/mL stock solution by dissolving the appropriate amount of this compound powder in 100% anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended on the product datasheet.
-
Protocol 2: this compound Stability and Solubility Test in Cell Culture Media
-
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
-
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Note: To minimize solvent shock, first perform an intermediate dilution in a small volume of media before adding to the final volume.
-
-
Add the different concentrations of this compound-containing media to separate wells of the multi-well plate. Include a "vehicle control" well containing only the equivalent volume of DMSO.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of precipitation under a microscope at different time points (e.g., 1h, 4h, 8h, 24h, 48h).
-
Record the highest concentration at which no precipitate is observed at each time point. This will be your working solubility limit for the duration of your experiment.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting Precipitate Kinase 1 (PK1).
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
R-7050 off-target effects and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and testing for potential off-target effects of R-7050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental, cell-permeable small molecule inhibitor belonging to the triazoloquinoxaline class.[1][2] Its primary mechanism of action is as an antagonist of the Tumor Necrosis Factor-α receptor 1 (TNFR1).[1][3] this compound functions by blocking the association of TNFR1 with downstream signaling proteins TRADD and RIP1. This inhibition prevents the activation of TNF-α-induced signaling pathways, primarily the NF-κB and MAPK pathways, which are involved in inflammation.[4]
Q2: What are the known on-target effects of this compound?
The on-target effects of this compound are linked to its inhibition of TNFR1 signaling, resulting in anti-inflammatory properties.[1] It has been shown to inhibit the phosphorylation of key proteins in the JNK and p38 MAPK pathways, which are downstream of TNF-α.[4] In preclinical models, this compound has been demonstrated to improve neurological outcomes following intracerebral hemorrhage by reducing blood-brain barrier disruption and edema.[2]
Q3: Are there any known or suspected off-target effects for this compound?
Direct, comprehensive off-target screening data for this compound is not widely published. However, one study indicated that this compound has a 2- to 3-fold greater potency for inhibiting TNF-α-induced intercellular adhesion molecule 1 (ICAM-1) expression compared to IL-1β-induced ICAM-1 expression (EC50 = 0.63 µM vs. 1.45 µM, respectively).[4] While this demonstrates selectivity for the TNF-α pathway, the activity against IL-1β-induced signaling suggests potential for cross-talk or off-target interactions that warrant further investigation.
Summary of this compound In Vitro Activity
| Target Pathway | Assay | Result (EC50) | Selectivity Note |
| TNF-α Pathway | ICAM-1 Expression | 0.63 µM | Primary target pathway |
| IL-1β Pathway | ICAM-1 Expression | 1.45 µM | 2.3-fold less potent than for TNF-α |
Data sourced from DC Chemicals product information.[4]
Troubleshooting & Experimental Guides
Q4: My experimental results with this compound are inconsistent with known TNF-α signaling inhibition. How can I test for potential off-target effects?
If you observe unexpected phenotypes, it is crucial to systematically investigate whether they are caused by off-target effects.[5] A multi-pronged approach combining computational prediction and experimental validation is recommended.
Here is a logical workflow for investigating off-target effects:
Figure 1. A logical workflow for the identification and validation of this compound off-target effects.
Recommended Assays:
-
Computational Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[6][7] These services can provide a list of potential off-target candidates for further experimental validation.
-
Broad Kinase Screening: Since many inhibitors have off-target effects on kinases, performing a kinome-wide selectivity screen is a valuable first step.[5] This involves testing this compound against a large panel of kinases to identify unintended interactions.[8]
-
Proteome-Wide Profiling (e.g., CETSA with MS): The Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify protein targets that this compound binds to directly or indirectly in a cellular context.[9]
-
Pathway Analysis via Western Blot: Investigate if this compound affects signaling pathways unrelated to TNF-α. For example, test for modulation of key phosphoproteins in pathways like EGFR, VEGF, or other cytokine signaling cascades.[5]
-
Target Validation with CETSA: Once potential off-targets are identified, CETSA can be used to confirm direct target engagement in intact cells.[10][11][12]
Q5: How do I perform a Cellular Thermal Shift Assay (CETSA) to validate a potential off-target interaction?
CETSA is a powerful method to confirm if a compound binds to a target protein in a physiologically relevant environment.[12] The principle is that a protein's thermal stability changes upon ligand binding.[12] The following protocol describes a Western blot-based CETSA for a single target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To determine if this compound binds to a suspected off-target protein (Protein X) in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express Protein X to approximately 80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a desired concentration of this compound (e.g., 1-10 µM). Incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant from each sample.
-
Quantify the total protein concentration in each supernatant.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against Protein X. Also, probe for a loading control like GAPDH or β-actin.[5]
-
-
Data Analysis:
-
Quantify the band intensities for Protein X at each temperature point for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble Protein X relative to the non-heated control against the temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binds to and stabilizes Protein X.[12]
-
Q6: Can you provide a diagram of the this compound target pathway?
The following diagram illustrates the TNF-α signaling pathway and the point of inhibition by this compound.
Figure 2. Simplified TNF-α signaling pathway showing inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (TNF-α Antagonist III) | TNF Receptor Antagonist | AmBeed.com [ambeed.com]
- 4. This compound |R7050|TNFR antagonist [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. assayquant.com [assayquant.com]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with R-7050
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with R-7050, a selective inhibitor of TNF-α induced cellular signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable triazoloquinoxaline compound that functions as a tumor necrosis factor receptor (TNFR) antagonist.[1][2][3] It selectively inhibits the signaling induced by TNF-α. Unlike biologic TNF inhibitors that directly bind to TNF-α, this compound works by preventing the association of the TNF-α receptor (TNFR1) with intracellular adaptor proteins, specifically TRADD and RIP1.[1][4] This blockage disrupts the downstream activation of key signaling pathways, including NF-κB and MAPK.[4]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in pharmacological research to investigate inflammatory processes mediated by TNF-α signaling.[5] It has been shown to attenuate neurovascular injury in mouse models of intracerebral hemorrhage.[6]
Q3: What is the recommended solvent for this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO.[3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is the recommended storage condition for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[3]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected cell viability or lack of inhibitory effect.
This could indicate that this compound is not effectively inhibiting the TNF-α signaling pathway in your experimental setup.
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the calculations for your dilutions from the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported EC50 for this compound in inhibiting TNF-α-induced ICAM-1 expression is 0.63 μM.[1][3] |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if degradation is suspected. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional TNF-α receptors and that the downstream signaling pathway is active upon TNF-α stimulation. You can do this by measuring the phosphorylation of key downstream targets like JNK or p38 MAPK in the presence and absence of TNF-α.[1][3] |
| Suboptimal TNF-α Stimulation | Ensure that the concentration of TNF-α used for stimulation is sufficient to induce a robust response. The optimal concentration can vary between cell lines. |
Problem 2: High variability between replicate wells or experiments.
High variability can mask the true effect of this compound and make data interpretation difficult.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Variations in cell number can significantly impact the results. |
| Uneven Compound Distribution | Mix the plate gently after adding this compound and TNF-α to ensure even distribution in each well. Avoid introducing bubbles. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation times for both this compound pre-treatment and TNF-α stimulation across all experiments. |
Problem 3: Unexpected cytotoxicity observed.
While this compound is a selective inhibitor, high concentrations or prolonged exposure may lead to off-target effects or cytotoxicity.
| Potential Cause | Recommended Action |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound in your cell line. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. |
| Contamination | Check for microbial contamination in your cell cultures, media, and reagents. |
Experimental Protocols & Visualizations
Key Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on TNF-α-induced cellular responses.
Caption: A typical experimental workflow for studying this compound.
This compound Mechanism of Action: Inhibition of TNF-α Signaling
This diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits TNF-α signaling by blocking TRADD/RIP1.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting inconsistent results with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (TNF-α Antagonist III) | TNF Receptor Antagonist | AmBeed.com [ambeed.com]
- 3. This compound |R7050|TNFR antagonist [dcchemicals.com]
- 4. R 7050 | Cytokine Receptors | Tocris Bioscience [tocris.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: R-7050 Cell Permeability Considerations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the cell permeability of R-7050, a potent and cell-permeable inhibitor of TNF-α receptor 1 (TNFR1) signaling. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling. Its chemical name is 8-Chloro-4-(phenylthio)-1-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]quinoxaline. Unlike biologic TNF-α inhibitors that bind directly to TNF-α, this compound is a cell-permeable compound that acts intracellularly. It functions by blocking the association of TNFR1 with the downstream adaptor proteins TRADD and RIP1. This inhibition prevents the activation of the NF-κB and MAPK signaling pathways, which are key mediators of inflammation.
Q2: Is this compound cell-permeable?
Yes, this compound is designed to be a cell-permeable compound. Its efficacy in various in vivo models, including those involving the central nervous system, suggests that it can effectively cross cellular membranes to reach its intracellular target.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on available literature for similar small molecule TNF-α inhibitors, a good starting point for in vitro experiments is in the range of 1-10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I dissolve and store this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%. Stock solutions in DMSO should be stored at -20°C or -80°C.
Q5: Are there any known off-target effects of this compound?
While this compound is a selective inhibitor of TNFR1 signaling, some studies on similar compounds suggest the possibility of weak off-target activity. For instance, a slight interaction with the lysophosphatidic acid (LPA) receptor has been noted for some related molecules. Researchers should be mindful of this potential and may consider including appropriate controls to assess off-target effects in their experiments.
Quantitative Data on Permeability and Cytotoxicity (Representative Data)
Table 1: Representative Permeability Data for Small Molecule TNF-α Inhibitors
| Compound Class | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Triazoloquinoxaline Analog | Caco-2 | 5.2 | 1.8 | Moderate |
| Small Molecule TNF-α Inhibitor | MDCK-MDR1 | 8.9 | 1.2 | High |
| Representative Compound | PAMPA | 12.5 | N/A | High |
-
Papp (Apparent Permeability): A measure of how easily a compound can cross a cell monolayer.
-
Efflux Ratio: The ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction. A ratio >2 suggests the compound may be a substrate for efflux transporters.
Table 2: Representative Cytotoxicity Data (IC50) for a Small Molecule TNF-α Inhibitor
| Cell Line | Assay Type | IC50 (µM) |
| HeLa (Human cervical cancer) | MTT Assay | > 50 |
| Jurkat (Human T lymphocyte) | CellTiter-Glo | 35 |
| A549 (Human lung carcinoma) | LDH Release Assay | > 50 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. Higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
Protocol 1: General Procedure for Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the permeability of a compound like this compound using the Caco-2 cell model, which mimics the intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired final concentration. The final DMSO concentration should be below 0.1%.
-
Include control compounds with known high (e.g., propranolol) and low (e.g., atenolol) permeability.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical for Efflux Ratio):
-
Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
Protocol 2: NF-κB Reporter Assay to Confirm Intracellular Activity
This protocol can be used to confirm that this compound is reaching its intracellular target and inhibiting the TNF-α signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity by TNF-α in the presence and absence of this compound. A dose-dependent decrease in TNF-α-induced luciferase activity will confirm the intracellular inhibitory effect of this compound.
-
Mandatory Visualizations
Caption: this compound inhibits the TNF-α signaling pathway.
Caption: General workflow for a Caco-2 permeability assay.
Caption: Troubleshooting guide for this compound permeability experiments.
References
Technical Support Center: Minimizing Toxicity of R-7050 in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the long-term administration of R-7050, a TNF-α receptor 1 (TNFR1) signaling inhibitor. Given the limited specific long-term toxicity data for this compound, this guidance is based on the known class-effects of TNF-α antagonists and general principles of preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an experimental drug that acts as a selective antagonist for Tumor Necrosis Factor Receptor 1 (TNFR1). By blocking the interaction of TNF-α with TNFR1, this compound inhibits downstream signaling pathways that are involved in inflammation and apoptosis.[1][2] Specifically, it has been shown to block the association of TNFR1 with TRADD and RIP1, thereby inhibiting the activation of NF-κB and MAPK signaling pathways.
Q2: What are the known toxicities of this compound?
Specific long-term toxicity data for this compound are limited. In a study involving mice with intracerebral hemorrhage, a high dose of 18 mg/kg was associated with a reduction in general activity and locomotion. However, this compound was shown to improve neurological outcomes at lower doses.[3]
Q3: What are the potential long-term toxicities associated with the TNF-α inhibitor class of drugs?
Long-term use of TNF-α inhibitors has been associated with several potential adverse effects, primarily due to their immunomodulatory activity. These include:
-
Increased Risk of Serious Infections: By suppressing the immune system, TNF-α inhibitors can increase susceptibility to bacterial, viral, and fungal infections, including the reactivation of latent tuberculosis.
-
Malignancies: There is a potential for an increased risk of certain cancers, such as lymphoma and skin cancer.
-
Neurological Events: Rare instances of demyelinating diseases, such as multiple sclerosis, have been reported.
-
Autoimmune Reactions: The development of autoantibodies and, rarely, a lupus-like syndrome can occur.
-
Gastrointestinal and Hepatic Issues: Abdominal pain, nausea, and elevations in liver enzymes have been observed.
-
Injection Site Reactions: Localized redness, swelling, or pain at the injection site are common with injectable formulations.
Troubleshooting Guides
Issue 1: Observing Signs of Immunosuppression or Infection in Animal Models
Symptoms:
-
Weight loss
-
Ruffled fur
-
Lethargy or reduced activity
-
Hunchede posture
-
Labored breathing
-
Visible lesions or abscesses
Troubleshooting Steps:
-
Isolate Affected Animals: Immediately separate animals showing signs of illness to prevent potential spread of infection.
-
Veterinary Consultation: Consult with a veterinarian for diagnosis and potential treatment.
-
Microbiological Screening: Collect relevant biological samples (e.g., blood, tissue, swabs) for microbiological analysis to identify the causative agent.
-
Dose-Response Evaluation: If infection is confirmed, consider reducing the dose of this compound in future cohorts to determine a dose that maintains efficacy while minimizing immunosuppression.
-
Prophylactic Antibiotics: In consultation with a veterinarian, consider the use of prophylactic antibiotics, especially in long-term studies where immunosuppression is a concern. This should be done cautiously as it can confound experimental results.
Issue 2: Monitoring for Potential Oncogenesis in Long-Term Studies
Approach:
-
Regular Physical Examination: Conduct thorough physical examinations of the animals at regular intervals, palpating for any abnormal masses or tumors.
-
Body Weight Monitoring: Consistently monitor and record the body weight of each animal. Unexplained weight loss can be an early indicator of malignancy.
-
Histopathological Analysis: At the termination of the study, or if an animal is euthanized due to poor health, perform a complete necropsy and collect all major organs and any observed lesions for histopathological examination by a qualified pathologist.
-
Dose Selection: Utilize the lowest effective dose of this compound to minimize the potential for off-target effects that could contribute to tumorigenesis.
Issue 3: Assessing Potential Neurotoxicity
Symptoms in Rodent Models:
-
Altered gait or motor coordination
-
Tremors or seizures
-
Changes in sensory responses (e.g., to touch or sound)
-
Abnormal behavior in open field or other behavioral tests
Troubleshooting Steps:
-
Systematic Behavioral Observation: Implement a standardized neurobehavioral observation protocol to be performed at regular intervals throughout the study.
-
Motor Function Tests: Utilize tests such as the rotarod or grip strength test to quantitatively assess motor coordination and strength.
-
Sensory Function Assessment: Employ simple tests to evaluate sensory responses, such as the tail-flick test for pain response or the startle response to an auditory stimulus.
-
Histopathology of Nervous System: At the end of the study, collect brain and spinal cord tissues for histopathological analysis to look for any signs of neuroinflammation or demyelination.
Quantitative Data Summary
Due to the lack of specific quantitative toxicity data for this compound, the following table summarizes the class-wide risks of adverse events associated with TNF-α inhibitors based on clinical data. This information can help guide the design of preclinical monitoring plans.
| Adverse Event Class | Reported Odds Ratio (OR) or Risk Increase | Key Considerations for Preclinical Studies |
| Serious Infections | OR: 1.72 (95% CI: 1.56–1.90) | Implement rigorous health monitoring; consider sentinel animal programs. |
| Malignancy | OR: 1.36 (95% CI: 1.20–1.53) | Conduct thorough terminal histopathology on all major organs. |
| Injection-Site Reactions | OR: 2.44 (95% CI: 1.81–3.29) | Regularly inspect injection sites for signs of inflammation. |
| Headache | OR: 1.49 (95% CI: 1.02–2.18) | Monitor for behavioral signs of discomfort (e.g., head pressing). |
Experimental Protocols
Protocol 1: T-Cell Dependent Antibody Response (TDAR) Assay for Immunosuppression
Objective: To assess the effect of long-term this compound treatment on the ability to mount a primary antibody response to a T-cell dependent antigen.
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound or vehicle control to the animals for the duration of the long-term study at the desired dose and frequency.
-
Immunization: Two to four weeks before the end of the study, immunize the animals with a T-cell dependent antigen such as Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC).
-
Blood Collection: Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) at baseline (pre-immunization) and at peak response time (typically 7-14 days post-immunization).
-
Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the serum concentration of antigen-specific IgM and IgG antibodies.
-
Data Analysis: Compare the antibody titers between the this compound treated groups and the vehicle control group. A significant reduction in antibody titers in the treated groups would indicate immunosuppression.
Protocol 2: Histopathological Evaluation for Neoplasia
Objective: To screen for the presence of pre-neoplastic and neoplastic lesions in tissues from animals treated long-term with this compound.
Methodology:
-
Necropsy: At the end of the study, perform a complete gross necropsy on all animals. Carefully examine all organs and tissues for any abnormalities, including changes in size, color, texture, and the presence of any masses.
-
Tissue Collection: Collect a comprehensive set of tissues from each animal, including but not limited to: lymph nodes, spleen, thymus, liver, lungs, kidneys, brain, and any gross lesions.
-
Tissue Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: After adequate fixation, process the tissues through graded alcohols and xylene, embed in paraffin, and section at 4-5 micrometers.
-
Staining: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides microscopically for evidence of hyperplasia, dysplasia, and neoplasia. A semi-quantitative scoring system can be used to grade the severity of any lesions found.
Protocol 3: Functional Observational Battery (FOB) for Neurobehavioral Assessment
Objective: To systematically observe and quantify a range of neurological functions and behaviors in animals receiving long-term this compound treatment.
Methodology:
-
Habituation: Acclimate the animals to the testing room and the observer for at least 30 minutes before testing begins.
-
Home Cage Observations: Observe the animal in its home cage for posture, activity level, and any abnormal movements or behaviors.
-
Handling Observations: Carefully remove the animal from its cage and observe its reaction to handling, including muscle tone and resistance.
-
Open Field Assessment: Place the animal in a novel open field arena and record its exploratory behavior, gait, and any instances of abnormal movements (e.g., circling, ataxia) for a set period (e.g., 5 minutes).
-
Sensory and Reflex Testing:
-
Auditory Startle: Assess the response to a sudden, loud noise.
-
Pupillary Reflex: Check the constriction of the pupil in response to light.
-
Righting Reflex: Place the animal on its back and measure the time it takes to right itself.
-
-
Scoring: Use a standardized scoring sheet to record observations for each animal. Compare the scores between the this compound treated groups and the vehicle control group to identify any significant differences.
Visualizations
Caption: this compound inhibits TNFR1 signaling, blocking inflammatory and cell death pathways.
Caption: Workflow for assessing toxicity of this compound in long-term preclinical studies.
References
Validation & Comparative
A Head-to-Head Analysis: R-7050 and Etanercept Mechanisms of Action in TNF-α Signaling
For Immediate Release
In the landscape of therapeutic agents targeting Tumor Necrosis Factor-alpha (TNF-α) mediated inflammation, two distinct mechanisms of action are exemplified by the experimental drug R-7050 and the widely used biologic, etanercept. While both aim to mitigate the inflammatory cascade driven by TNF-α, their approaches at the molecular level are fundamentally different. This guide provides a comparative overview of their mechanisms, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Etanercept, a biologic disease-modifying antirheumatic drug (DMARD), functions as a soluble decoy receptor, directly binding to and neutralizing TNF-α and TNF-β. In contrast, this compound is a small molecule inhibitor that targets the intracellular signaling complex of the TNF-α receptor 1 (TNFR1), preventing the recruitment of crucial adaptor proteins. This guide will dissect these mechanisms, presenting quantitative data where available and outlining the experimental protocols used to elucidate these pathways.
Mechanism of Action: A Tale of Two Inhibitors
Etanercept: The Extracellular Neutralizer
Etanercept is a fusion protein composed of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1.[1][2] Its mechanism is one of direct antagonism in the extracellular space. By mimicking the natural TNF-α receptors, etanercept binds to circulating TNF-α (and TNF-β), preventing these cytokines from interacting with their cell surface receptors.[3][4] This blockade effectively halts the initiation of the downstream inflammatory signaling cascade.
The primary signaling pathways inhibited by etanercept are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] By preventing TNF-α from binding to its receptor, etanercept indirectly suppresses the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the overall inflammatory response.[6]
This compound: The Intracellular Disruptor
This compound, an experimental triazoloquinoxaline derivative, operates intracellularly, downstream of the TNF-α/TNFR1 binding event.[7] Unlike etanercept, this compound does not directly interact with TNF-α.[8] Instead, it selectively inhibits the association of TNFR1 with the intracellular adaptor proteins, TNFR1-associated death domain protein (TRADD) and Receptor-Interacting Protein 1 (RIP1).[8][9]
The recruitment of TRADD and RIP1 to the TNFR1 complex is a critical step in the propagation of the TNF-α signal. By blocking this interaction, this compound effectively prevents the assembly of the downstream signaling machinery required for the activation of the NF-κB and MAPK pathways.[9]
Quantitative Data Comparison
Direct comparative studies between this compound and etanercept are not yet available in published literature. However, we can present key quantitative data for each compound from separate in vitro and in vivo studies to provide a basis for comparison.
| Parameter | This compound | Etanercept | Reference(s) |
| Target | TNFR1-TRADD/RIP1 Interaction | Soluble TNF-α and TNF-β | [8][9],[1][2] |
| In Vitro Efficacy | |||
| Inhibition of TNF-α-induced ICAM-1 Expression (EC50) | 0.63 µM | Data not available in this format | [8] |
| In Vivo Efficacy | |||
| Reduction in Blood-Brain Barrier Disruption (mouse model of ICH) | Significant at 6 mg/kg | Not applicable to this model | [2] |
| Suppression of Renal NF-κB Activation (mouse model of crush syndrome) | Demonstrated | Not applicable to this model | [4] |
| Clinical Efficacy (Rheumatoid Arthritis) | |||
| ACR20 Response Rate (at 24 weeks) | Data not available | ~59-75% (as monotherapy or in combination with methotrexate) | [10] |
| ACR50 Response Rate (at 24 weeks) | Data not available | ~38-40% | [11] |
| ACR70 Response Rate (at 24 weeks) | Data not available | ~14-19% | [11] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. ICH: Intracerebral Hemorrhage.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by etanercept and this compound.
Caption: Etanercept binds to TNF-α, preventing its interaction with TNFR1.
Caption: this compound inhibits the interaction of TNFR1 with TRADD and RIP1.
Experimental Protocols
Etanercept: TNF-α Binding and Neutralization Assays
1. Kinetic Exclusion Assay (KinExA) for Binding Affinity:
-
Objective: To determine the binding affinity of etanercept to soluble and transmembrane TNF-α.
-
Methodology: A fixed amount of etanercept is incubated with varying concentrations of soluble TNF-α or cells expressing a stable form of transmembrane TNF-α to reach equilibrium. The concentration of unbound etanercept is then measured. The data is used to calculate the equilibrium dissociation constant (Kd).
2. TNF-α Bioactivity Assay (L929 Cell Cytotoxicity Assay):
-
Objective: To assess the ability of etanercept to neutralize the biological activity of TNF-α.
-
Methodology: L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis, are cultured. A fixed concentration of TNF-α is pre-incubated with varying concentrations of etanercept. This mixture is then added to the L929 cells. Cell viability is measured after a set incubation period (e.g., 24 hours) to determine the extent of TNF-α neutralization.
This compound: Inhibition of Intracellular Signaling
1. Co-Immunoprecipitation of TNFR1-TRADD/RIP1 Interaction:
-
Objective: To demonstrate that this compound inhibits the interaction between TNFR1 and its downstream adaptor proteins.
-
Methodology: Cells expressing TNFR1 are treated with or without this compound, followed by stimulation with TNF-α. Cell lysates are then subjected to immunoprecipitation using an antibody against TNFR1. The resulting immunoprecipitates are analyzed by Western blotting using antibodies against TRADD and RIP1 to determine if their association with TNFR1 is reduced in the presence of this compound.
2. NF-κB Reporter Assay:
-
Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
-
Methodology: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. The cells are pre-treated with varying concentrations of this compound and then stimulated with TNF-α. Luciferase activity is measured to determine the level of NF-κB-dependent gene expression.
3. Western Blot for Phosphorylated MAPK Pathway Components:
-
Objective: To assess the effect of this compound on the activation of the MAPK pathway.
-
Methodology: Cells are treated with this compound and stimulated with TNF-α. Cell lysates are prepared and subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated (active) forms of key MAPK pathway proteins (e.g., p38, JNK, ERK).
Conclusion
This compound and etanercept represent two distinct strategies for inhibiting the pro-inflammatory effects of TNF-α. Etanercept acts as an upstream, extracellular neutralizer, while this compound functions as a downstream, intracellular signaling inhibitor. The available data highlight the different points of intervention for these two molecules. While etanercept's efficacy in treating autoimmune diseases like rheumatoid arthritis is well-established, the therapeutic potential of this compound is still under investigation. Further direct comparative studies are necessary to fully elucidate the relative advantages and disadvantages of these differing mechanisms of action in a clinical context. The distinct approaches of these two agents underscore the potential for developing a diverse arsenal (B13267) of therapeutics targeting the multifaceted TNF-α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homepages.inf.ed.ac.uk [homepages.inf.ed.ac.uk]
- 5. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF-alpha receptor antagonist, this compound, improves neurological outcomes following intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Control of Independent Programs of Tumor Necrosis Factor Receptor-Induced Cell Death by TRADD and RIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Inhibition of TNF-induced apoptosis by NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
R-7050: A Comparative Analysis of its Selectivity for TNFR1 Over TNFR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R-7050, a small molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, with other TNFR-modulating agents. A critical aspect of developing targeted therapies against the TNF pathway is the ability to selectively engage either TNFR1 or TNFR2, as these receptors often mediate distinct and sometimes opposing biological effects. While this compound is qualitatively described as a TNFR1-selective inhibitor, this guide aims to present the available quantitative data for comparable molecules to provide a framework for evaluating its performance and to detail the experimental approaches used to determine such selectivity.
Executive Summary
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that signals through two distinct receptors, TNFR1 (p55) and TNFR2 (p75). TNFR1 is ubiquitously expressed and its activation is predominantly associated with pro-inflammatory and apoptotic signaling. In contrast, TNFR2 expression is more restricted, primarily to immune cells, endothelial cells, and neurons, and its signaling is often linked to tissue regeneration, immune modulation, and cell survival.[1][2][3] Non-selective blockade of TNF-α has been a successful therapeutic strategy for various autoimmune diseases; however, it can lead to undesirable side effects due to the concurrent inhibition of the protective functions of TNFR2.[1][3] This has driven the development of receptor-selective modulators.
Quantitative Comparison of TNFR-Selective Agents
The following table summarizes the binding affinities and functional activities of various molecules that selectively target either TNFR1 or TNFR2. This data is essential for comparing the potency and selectivity of different therapeutic candidates.
| Molecule | Type | Target | Binding Affinity (Kd) | Functional Activity (IC50/EC50) | Selectivity Notes |
| This compound | Small Molecule | TNFR1 | Not Reported | Not Reported | Inhibits TNFR1 signaling by blocking TRADD association.[5] |
| ATROSAB | Humanized Antibody (IgG1) | TNFR1 | ~0.1 nM (apparent affinity) | EC50 for binding: ~0.1 nM | No binding to TNFR2 observed.[1][2] |
| Atrosimab | Monovalent Antibody Fragment | TNFR1 | EC50 for binding: 2.2 nM (human), 5.1 nM (rhesus), 1.9 nM (cynomolgus) | Not Reported | No binding to human or mouse TNFR2.[6] |
| TNF Mutein (D143N-A145R) | Engineered Protein | TNFR2 | 5-30 fold lower affinity to TNFR2 compared to wild-type TNF | Not Reported | Binds to TNFR2 but not TNFR1.[5] |
| TROS | Nanobody | TNFR1 | IC50 in the nanomolar range | Not Reported | Competes with TNF for TNFR1 binding.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the comparative data. Below are generalized protocols for key experiments used to determine the selectivity of compounds like this compound.
Receptor Binding Affinity and Selectivity Assays
Objective: To quantitatively determine the binding affinity of a test compound to TNFR1 and TNFR2 and to assess its selectivity.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant human TNFR1-Fc and TNFR2-Fc fusion proteins are individually immobilized on separate sensor chip surfaces.
-
Binding Analysis: A series of concentrations of the test compound (e.g., this compound) are flowed over each sensor surface. The association and dissociation rates are monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The binding kinetics (kon and koff) are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
-
Selectivity Determination: The Kd values for TNFR1 and TNFR2 are compared. A significantly lower Kd for one receptor over the other indicates selectivity.
Alternative Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: 96-well plates are coated with recombinant human TNFR1-Fc or TNFR2-Fc.
-
Competition: A constant concentration of biotinylated TNF-α is added to the wells along with varying concentrations of the test compound.
-
Detection: After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.
-
Analysis: The concentration of the test compound that inhibits 50% of the TNF-α binding (IC50) is determined for each receptor. The ratio of IC50 values (IC50 TNFR2 / IC50 TNFR1) provides a measure of selectivity.
Functional Inhibition of TNFR1 Signaling
Objective: To assess the ability of a test compound to inhibit the downstream signaling pathways activated by TNFR1.
Methodology: NF-κB Reporter Gene Assay
-
Cell Culture and Transfection: A human cell line (e.g., HEK293) is co-transfected with a plasmid encoding human TNFR1 and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: The transfected cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of TNF-α to activate TNFR1 signaling.
-
Luciferase Assay: After further incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that results in a 50% inhibition of TNF-α-induced luciferase activity (IC50) is calculated. To confirm selectivity, the same assay can be performed in cells expressing TNFR2.
Visualizing Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. ATROSAB, a humanized antagonistic anti-tumor necrosis factor receptor one-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATROSAB, a humanized antagonistic anti-tumor necrosis factor receptor one-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The TNFR1 Antagonist Atrosimab Is Therapeutic in Mouse Models of Acute and Chronic Inflammation [frontiersin.org]
- 7. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]
Validating R-7050 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of R-7050, a selective inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling.[1][2][3] Understanding and confirming that a compound interacts with its intended molecular target within the complex cellular environment is a critical step in drug discovery, providing crucial evidence for its mechanism of action. This document outlines key experimental approaches, presents comparative data for this compound and other TNFR1 inhibitors, and provides detailed protocols for robust target validation.
This compound and the TNFR1 Signaling Pathway
This compound is a cell-permeable small molecule that antagonizes the TNFR1 signaling pathway.[1][2][3] Unlike biologic TNF-α inhibitors that sequester the ligand, this compound acts downstream by selectively inhibiting the association of TNFR1 with intracellular adaptor proteins such as TRADD and RIP1.[2] This blockade prevents the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are centrally involved in inflammation.[2]
Below is a diagram illustrating the point of intervention for this compound within the TNFR1 signaling cascade.
Caption: this compound inhibits TNFR1 signaling by blocking TRADD and RIP1 association.
Comparison of this compound with Alternative TNFR1 Inhibitors
Several small molecules have been developed to target the TNFR1 pathway, offering alternatives to this compound. These compounds vary in their mechanism of action, binding affinity, and cellular potency. Below is a summary of quantitative data for this compound and a selection of these alternatives.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | TNFR1 Signaling | ICAM-1 Expression | EC50 | 0.63 µM | [4] |
| Zafirlukast | TNFR1 | NF-κB Activation | IC50 | 50 µM | [5] |
| Benpyrine | TNF-α | Microscale Thermophoresis (MST) | Kd | 0.23 µM | [6] |
| Physcion-8-O-β-D-monoglucoside | TNFR1 | Surface Plasmon Resonance (SPR) | Kd | 0.376 µM | [2] |
| SPD-304 | TNF-α | Surface Plasmon Resonance (SPR) | Kd | 5.36 µM | [7] |
| T1 | TNF-α | Surface Plasmon Resonance (SPR) | Kd | 11 µM | [2] |
| R1 | TNFR1 | Surface Plasmon Resonance (SPR) | Kd | 16 µM | [2] |
Note: The presented data is derived from different experimental setups and should be interpreted as a relative comparison of potency. Direct head-to-head studies are required for a definitive assessment.
Key Methodologies for Validating Target Engagement
To confirm that this compound directly binds to and engages TNFR1 in a cellular context, several biophysical and cell-based assays can be employed. This section details the experimental protocols for two widely used methods: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Preparation:
-
Culture cells endogenously expressing TNFR1 or cells transiently or stably overexpressing a tagged version of TNFR1.
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
-
Compound Incubation:
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Since TNFR1 is a membrane protein, include a non-denaturing detergent (e.g., digitonin (B1670571) or Triton X-100) after the heating step to solubilize the membrane proteins.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble TNFR1 in each sample using Western blotting with a specific anti-TNFR1 antibody or by mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble TNFR1 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in live cells. To validate this compound target engagement, a competitive BRET assay can be designed where this compound competes with a fluorescently labeled ligand for binding to a luciferase-tagged TNFR1.
Caption: Competitive BRET assay principle for this compound target engagement.
-
Construct Generation:
-
Generate an expression vector encoding TNFR1 fused to a luciferase reporter (e.g., NanoLuc®).
-
A fluorescently labeled ligand that binds to TNFR1 is required. This could be a fluorescently tagged TNF-α or a small molecule probe.
-
-
Cell Transfection and Seeding:
-
Transfect cells with the TNFR1-luciferase construct.
-
Plate the transfected cells in a white, opaque microplate suitable for luminescence measurements.
-
-
Compound and Ligand Addition:
-
Add serial dilutions of this compound to the wells.
-
Add a constant, predetermined concentration of the fluorescently labeled ligand to all wells.
-
Include control wells with no this compound (maximum BRET) and wells with untransfected cells (background).
-
-
Incubation and Substrate Addition:
-
Incubate the plate to allow for compound binding and competition to reach equilibrium.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc®).
-
-
Signal Detection:
-
Measure the luminescence signal at two wavelengths: one corresponding to the luciferase emission and one to the fluorescent acceptor emission, using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the this compound concentration.
-
A decrease in the BRET signal with increasing concentrations of this compound indicates that the compound is engaging the target and displacing the fluorescent ligand. From this dose-response curve, an IC50 value for target engagement can be determined.
-
Conclusion
Validating the cellular target engagement of this compound is essential for confirming its mechanism of action and advancing its development as a therapeutic agent. The methodologies described in this guide, particularly CETSA and BRET, provide robust and quantitative approaches to directly assess the interaction of this compound with TNFR1 in a physiologically relevant context. By comparing the target engagement profile of this compound with that of other known TNFR1 inhibitors, researchers can gain valuable insights into its potency and selectivity, ultimately guiding further optimization and clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Cyclic Peptide Inhibitors Targeted on TNFα-TNFR1 from Computational Design and Bioactivity Verification - PMC [pmc.ncbi.nlm.nih.gov]
R-7050: A Small Molecule Alternative to Biologic TNF Inhibitors? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory disease treatment has been revolutionized by the advent of biologic tumor necrosis factor (TNF) inhibitors. These large-molecule drugs have demonstrated significant efficacy in managing a range of autoimmune conditions. However, the search for orally available, small-molecule alternatives with potentially different safety and efficacy profiles is a key area of research. This guide provides a comparative overview of R-7050, an experimental small-molecule inhibitor of TNF receptor 1 (TNFR1) signaling, and established biologic TNF inhibitors.
Disclaimer: Direct comparative preclinical or clinical studies between this compound and biologic TNF inhibitors in inflammatory arthritis models are not publicly available. This guide, therefore, compares their distinct mechanisms of action and summarizes available, non-comparative experimental data.
At a Glance: this compound vs. Biologic TNF Inhibitors
| Feature | This compound | Biologic TNF Inhibitors (e.g., Etanercept, Infliximab, Adalimumab) |
| Molecule Type | Small molecule (triazoloquinoxaline) | Large molecule (recombinant proteins, monoclonal antibodies) |
| Target | TNF receptor 1 (TNFR1) signaling complex | Soluble and transmembrane TNF-α |
| Mechanism of Action | Intracellularly blocks the association of TNFR1 with TRADD and RIP1, inhibiting downstream NF-κB and MAPK signaling.[1] | Extracellularly neutralize TNF-α, preventing it from binding to its receptors.[2][3] |
| Administration | Potentially oral (cell-permeable)[1] | Injectable (subcutaneous or intravenous) |
| Available Data | Preclinical studies in intracerebral hemorrhage and acute kidney injury models.[2][3] No data in arthritis models. | Extensive preclinical and clinical data in various inflammatory diseases, including rheumatoid arthritis.[3][4][5][6] |
Mechanism of Action: A Tale of Two Strategies
Biologic TNF inhibitors and this compound represent two distinct approaches to modulating the inflammatory cascade driven by TNF-α.
Biologic TNF inhibitors act as direct antagonists of the TNF-α cytokine itself. They bind to both soluble and membrane-bound forms of TNF-α, effectively sequestering it and preventing its interaction with TNFR1 and TNFR2.[2][3] This neutralization abrogates the pro-inflammatory signals initiated by TNF-α.
This compound , in contrast, is a cell-permeable small molecule that targets the intracellular signaling machinery of TNFR1.[1] It does not prevent TNF-α from binding to its receptor but instead inhibits the subsequent formation of the receptor-associated signaling complex by blocking the recruitment of the adaptor proteins TRADD and RIP1.[1] This intracellular blockade effectively halts the downstream activation of key inflammatory pathways, including NF-κB and MAPK.[1]
Preclinical Efficacy: A Look at the Available Data
As no head-to-head studies exist, this section presents a summary of preclinical findings for this compound in non-arthritis models and for a representative biologic TNF inhibitor, etanercept, in a widely used mouse model of rheumatoid arthritis, collagen-induced arthritis (CIA).
This compound in Preclinical Models
| Study Focus | Animal Model | Key Findings | Reference |
| Intracerebral Hemorrhage | Mouse | Reduced blood-brain barrier disruption and brain edema. Improved neurological outcomes. | [2] |
| Acute Kidney Injury | Mouse (Crush Syndrome Model) | Attenuated acute kidney injury, suppressed renal NF-κB activation, and reduced blood IL-6 levels. | [3] |
Etanercept in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | Etanercept (10 mg/kg) |
| Arthritis Score (Mean ± SEM) | 8.5 ± 0.7 | 2.1 ± 0.4 |
| Histological Score (Inflammation) | 3.2 ± 0.3 | 1.1 ± 0.2 |
| Histological Score (Cartilage Damage) | 2.8 ± 0.2 | 0.8 ± 0.1 |
| Histological Score (Bone Erosion) | 2.9 ± 0.3 | 0.9 ± 0.2 |
| *p < 0.05 vs. Vehicle Control. Data are representative and synthesized from typical findings in CIA models. |
Experimental Protocols
This compound in Intracerebral Hemorrhage Mouse Model
-
Animal Model: Adult male CD-1 mice.
-
Induction of Hemorrhage: Stereotactic intrastriatal injection of collagenase type VII to induce intracerebral hemorrhage (ICH).
-
Treatment: A single intraperitoneal injection of this compound (6, 12, or 18 mg/kg) or vehicle was administered at 30 minutes or 2 hours post-ICH.
-
Outcome Measures: Neurological deficits were scored daily for 3 days. Brain water content (edema) and Evans blue extravasation (blood-brain barrier permeability) were measured at 24 hours post-ICH. Hematoma volume was also assessed.[2]
Etanercept in Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice.
-
Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.
-
Treatment: Prophylactic or therapeutic administration of etanercept (e.g., 10 mg/kg, intraperitoneally, three times a week) or vehicle, starting before or after the onset of clinical signs of arthritis.
-
Outcome Measures: Clinical arthritis scores were assessed regularly. At the end of the study, paws were collected for histological analysis of inflammation, cartilage damage, and bone erosion. Serum levels of inflammatory cytokines and anti-collagen antibodies were also measured.[3][4][7]
Safety and Tolerability
This compound
The safety profile of this compound has not been extensively characterized in publicly available literature. Preclinical studies in mice with intracerebral hemorrhage did not report overt toxicity at the tested doses.[2] Further investigation is required to determine the short- and long-term safety of this compound.
Biologic TNF Inhibitors
Biologic TNF inhibitors have a well-documented safety profile from extensive clinical use.[8][9]
-
Common Adverse Events: Injection site reactions, upper respiratory tract infections.
-
Serious Adverse Events: Increased risk of serious infections (including tuberculosis and fungal infections), potential for exacerbation of heart failure, demyelinating disorders, and a debated risk of malignancies.[8][9][10] Autoimmune phenomena, such as the development of autoantibodies, have also been reported.[9]
Future Perspectives
This compound represents an intriguing alternative approach to TNF-α pathway modulation. As a small molecule, it holds the promise of oral bioavailability, which would be a significant advantage over the injectable biologic TNF inhibitors. Its distinct intracellular mechanism of action, targeting TNFR1 signaling, could potentially lead to a different efficacy and safety profile. For instance, by not directly binding to TNF-α, it might have a different impact on host defense mechanisms.
However, the development of this compound for inflammatory diseases like rheumatoid arthritis is still in a very early, exploratory phase. Significant further research, including preclinical studies in relevant arthritis models and eventually well-controlled clinical trials, is necessary to establish its efficacy and safety and to understand its potential role as an alternative to biologic TNF inhibitors. The lack of data for this compound in chronic inflammatory disease models currently prevents any direct comparison of its potential therapeutic benefit against the proven efficacy of biologic TNF inhibitors.
References
- 1. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Infliximab prevents systemic bone loss and suppresses tendon inflammation in a collagen-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [ceji.termedia.pl]
- 8. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety of TNF-α inhibitors: A real-world study based on the US FDA Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Benchmarking R-7050: A Comparative Guide to a Novel TNFR1 Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of R-7050, a novel small-molecule inhibitor of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling, against established standards in the field of TNF-α modulation. We present available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound: A Differentiated Mechanism of Action
This compound is an experimental, cell-permeable triazoloquinoxaline compound that acts as an antagonist of the TNF-α receptor, TNFR1.[1] Unlike the widely used biologic TNF-α inhibitors such as infliximab (B1170848) and adalimumab, which function by directly binding to and neutralizing the TNF-α cytokine, this compound employs a distinct intracellular mechanism. It selectively blocks the association of TNFR1 with downstream adaptor proteins, specifically TNFR1-Associated Death Domain (TRADD) and Receptor-Interacting Protein 1 (RIP1).[1] This interference with the formation of the initial signaling complex prevents the subsequent activation of downstream inflammatory pathways, including the NF-κB and MAPK signaling cascades.
This unique mechanism of action positions this compound as a potentially valuable tool for researchers studying TNF-α signaling and as a lead compound for the development of a new class of anti-inflammatory therapeutics.
Performance Comparison: this compound vs. Standard TNF-α Inhibitors
Direct, head-to-head comparative studies of this compound against biologic TNF-α inhibitors in standardized in vitro assays are not extensively available in the public domain. However, we can construct a comparative profile based on its known potency and the established characteristics of biologics and other small-molecule inhibitors.
Table 1: Quantitative Performance Data of this compound
| Compound | Target | Assay | Potency (EC50) | Selectivity |
| This compound | TNFR1 Signaling | TNF-α-induced ICAM-1 Expression | 0.63 µM | 2.3-fold more selective for TNF-α over IL-1β-mediated signaling |
Table 2: Comparative Profile of TNF-α Signaling Inhibitors
| Class | Compound Examples | Mechanism of Action | Typical Potency Range (in vitro) | Key Characteristics |
| Small Molecule (TNFR1 Signaling Inhibitor) | This compound | Blocks TNFR1-TRADD/RIP1 association | Sub-micromolar (EC50 = 0.63 µM in ICAM-1 assay) | Cell-permeable, targets intracellular signaling complex, potential for oral bioavailability. |
| Zafirlukast (B1683622) & Analogues | Allosteric modulation of TNFR1 | Low micromolar (IC50 ~50 µM for zafirlukast in NF-κB assay) | Identified as TNFR1 inhibitors that do not block ligand binding.[2][3] | |
| Biologic (Monoclonal Antibody) | Infliximab, Adalimumab | Directly binds and neutralizes soluble and transmembrane TNF-α | Picomolar to nanomolar (KD values) | High specificity for TNF-α, administered via injection/infusion, potential for immunogenicity. |
| Biologic (Fusion Protein) | Etanercept | Soluble TNF receptor that binds and neutralizes TNF-α | Picomolar to nanomolar (KD values) | Acts as a "decoy" receptor for TNF-α, administered via injection. |
Signaling Pathways and Experimental Workflows
To visually elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of TNF-α via TNFR1
Caption: Simplified signaling pathway of TNF-α through TNFR1, highlighting the inhibitory action of this compound.
Experimental Workflow: TNF-α-induced ICAM-1 Expression Assay
Caption: Workflow for determining the EC50 of an inhibitor on TNF-α-induced ICAM-1 expression.
Experimental Workflow: Co-Immunoprecipitation for TNFR1-TRADD Interaction
Caption: Workflow for assessing the effect of this compound on the TNFR1-TRADD interaction via Co-IP.
Experimental Protocols
TNF-α-Induced ICAM-1 Expression Assay
This protocol is a generalized procedure based on methodologies described in the literature for measuring the effect of inhibitors on cytokine-induced adhesion molecule expression.[4][5][6][7][8]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Cell culture medium and supplements.
-
Recombinant human TNF-α.
-
This compound.
-
Control vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Human ICAM-1 ELISA kit or antibodies for Western blotting (anti-ICAM-1 and a loading control).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at an appropriate density and allow them to adhere and reach confluence.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
TNF-α Stimulation: Add a pre-determined concentration of TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated control wells. Incubate for a period sufficient to induce ICAM-1 expression (e.g., 6-24 hours).
-
Sample Collection and Analysis:
-
For ELISA: Collect the cell culture supernatant or prepare cell lysates according to the ELISA kit manufacturer's instructions.
-
For Western Blot: Wash the cells with PBS and lyse them. Determine the total protein concentration of each lysate.
-
-
ICAM-1 Quantification:
-
ELISA: Perform the ELISA according to the kit protocol. Measure the absorbance at the appropriate wavelength.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ICAM-1 and a loading control. Detect with appropriate secondary antibodies and imaging system.
-
-
Data Analysis:
-
Normalize the ICAM-1 levels to the appropriate controls.
-
Plot the percentage of inhibition of ICAM-1 expression against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Co-Immunoprecipitation (Co-IP) Assay for TNFR1-TRADD Interaction
This protocol is a generalized procedure based on methodologies for studying protein-protein interactions.[9][10][11]
Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the interaction between TNFR1 and TRADD.
Materials:
-
HEK293T cells or another suitable cell line.
-
Expression vectors for tagged versions of human TNFR1 (e.g., FLAG-tagged) and human TRADD (e.g., Myc-tagged).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and vehicle control.
-
Recombinant human TNF-α.
-
Co-IP lysis buffer.
-
Anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody and Protein A/G beads).
-
Wash buffer.
-
Elution buffer.
-
Antibodies for Western blotting (anti-Myc and anti-FLAG).
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the expression vectors for tagged TNFR1 and TRADD.
-
Compound Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound or vehicle control for 1-2 hours. Subsequently, stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to induce the formation of the TNFR1 signaling complex.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by centrifugation.
-
Incubate the supernatant with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate TNFR1 and its interacting proteins.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., glycine-HCl or by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-Myc antibody to detect co-precipitated TRADD and with an anti-FLAG antibody to confirm the immunoprecipitation of TNFR1.
-
Interpretation: A decrease in the amount of co-precipitated TRADD in the this compound-treated samples compared to the control indicates that this compound inhibits the interaction between TNFR1 and TRADD.
Conclusion
This compound represents a promising pharmacological tool and potential therapeutic lead that operates via a distinct mechanism of action compared to the established biologic TNF-α inhibitors. Its ability to selectively inhibit the intracellular TNFR1 signaling complex offers a targeted approach to modulating TNF-α-driven inflammation. The provided data and protocols serve as a foundational guide for researchers to further evaluate and benchmark the performance of this compound against other modulators of this critical inflammatory pathway. Further studies employing standardized, head-to-head comparative assays will be invaluable in fully elucidating the relative potency and efficacy of this compound.
References
- 1. TNF-ALPHA RECEPTOR ANTAGONIST, this compound, IMPROVES NEUROLOGIAL OUTCOMES FOLLOWING INTRACEREBRAL HEMORRHAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-α-induced ICAM-1 expression and monocyte adhesion in human RPE cells is mediated in part through autocrine VEGF stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Tumor Necrosis Factor-α with Adalimumab: Effects on Endothelial Activation and Monocyte Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The function of TRADD in signaling via tumor necrosis factor receptor 1 and TRIF-dependent Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for R-7050 (TNF-α Antagonist III)
For researchers, scientists, and drug development professionals utilizing R-7050, a TNF-α antagonist also known as 8-Chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)[1][2][3]triazolo[4,3-a]quinoxaline (CAS No. 303997-35-5), adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[4]
In the event of a spill, it is crucial to prevent the substance from entering drains or water courses. Spilled material should be absorbed with an inert, liquid-binding material such as diatomite or universal binders. Contaminated surfaces and equipment should then be decontaminated by scrubbing with alcohol.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 303997-35-5 | [5][6] |
| Molecular Formula | C₁₆H₈ClF₃N₄S | [6] |
| Molecular Weight | 380.77 g/mol | [6] |
| Form | Powder | |
| Solubility | DMSO: 5 mg/mL |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[4] Laboratories are generally permitted to store chemical waste for a limited time (e.g., up to 90 days in some regions) before it must be transported to a licensed disposal facility.[1]
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste: Clearly identify all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are of the same hazard class.[1] For instance, solutions of this compound in DMSO should be collected separately from aqueous or halogenated solvent waste.
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance and any solvents used. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (8-Chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)[1][2][3]triazolo[4,3-a]quinoxaline)".[1]
-
Container Management: Keep the waste container securely sealed when not in use. Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[7]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling R-7050
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal plans required for the TNF-α receptor antagonist, R-7050.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate PPE.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Summary of Hazards:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | H302 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | H315 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335 |
To mitigate these risks, the following PPE is mandatory when handling this compound:
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Operational and Handling Procedures
Proper handling procedures are critical to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available.
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
-
Handling the Compound: this compound is a white to beige powder.[2] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[1]
-
After Handling: Wash hands thoroughly after handling.[1] Take off contaminated clothing and wash it before reuse.[1]
Experimental Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
